Moxifloxacin isoMer
Description
Significance of Chirality in Pharmaceutical Sciences
The "handedness" of a molecule, known as chirality, is a fundamental property in pharmaceutical sciences. chiralpedia.com A significant portion of drugs, over 50%, are chiral compounds. rsc.orgnioh.ac.za Biological systems, such as the human body, are inherently chiral environments due to the stereospecific nature of their components like enzymes, receptors, and amino acids. chiralpedia.comslideshare.net These chiral entities can interact differently with the various stereoisomers of a drug.
This differential interaction means that enantiomers, despite having identical chemical structures, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. researchgate.net One enantiomer, often termed the "eutomer," may produce the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause harmful or toxic effects. researchgate.netacs.org
A classic and tragic example that underscored the importance of chirality is Thalidomide. Marketed in the 1950s, the (R)-enantiomer of Thalidomide was an effective sedative for morning sickness, but its (S)-enantiomer was a potent teratogen, causing severe birth defects. tutorchase.comrsc.org This disaster led to a paradigm shift in drug development and regulation. In 1992, the U.S. Food and Drug Administration (FDA) issued guidelines emphasizing the need for the characterization of stereoisomers in chiral drugs, requiring that the absolute stereochemistry be known and that each isomer be studied. rsc.orgnih.gov
| Aspect | Description |
|---|---|
| Pharmacodynamics | One enantiomer (eutomer) may have high affinity for the target receptor, while the other (distomer) has low or no affinity. In some cases, enantiomers can have qualitatively different activities. |
| Pharmacokinetics | Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME). This can lead to different concentrations and durations of action in the body. |
| Toxicity | The distomer may be responsible for adverse effects or toxicity, as seen with Thalidomide. The toxicological properties of an enantiomeric pair can be identical or entirely different. researchgate.net |
| Metabolic Inversion | Some drugs, like ibuprofen, can undergo in-vivo chiral inversion, where the less active R-enantiomer is converted into the more active S-eutomer. acs.org |
Overview of Fluoroquinolone Antibiotics and Chiral Considerations
Fluoroquinolones are a major class of synthetic, broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.comdrugbank.com Many drugs within this class possess one or more chiral centers in their chemical structure, making them subject to stereochemical considerations. researchgate.netucp.ptnih.gov
The presence of these stereogenic centers gives rise to enantiomers or diastereomers whose pharmacological properties and toxicity can differ significantly. researchgate.neteurekaselect.com For instance, the location of the chiral center can be in the quinolone core, as in ofloxacin (B1677185), or in a side chain, as seen in gatifloxacin (B573) and moxifloxacin (B1663623). jocpr.com
The case of ofloxacin is particularly illustrative. It is a racemic mixture, while its therapeutically active component, the levo-isomer, was later developed as a separate drug, levofloxacin (B1675101). mdpi.com Levofloxacin exhibits a similar spectrum of activity to ofloxacin but is approximately twice as potent. mdpi.com This highlights the general principle that for chiral fluoroquinolones, one isomer is often responsible for the majority of the desired antibacterial activity. Consequently, the separation and analysis of stereoisomers are crucial for quality control, pharmacokinetic studies, and ensuring the therapeutic efficacy of these antibiotics. researchgate.netnih.goveurekaselect.com
| Compound Name | Number of Chiral Centers | Location of Chiral Center(s) |
|---|---|---|
| Ofloxacin | 1 | Quinolone Core nih.gov |
| Levofloxacin | 1 | Quinolone Core mdpi.com |
| Gatifloxacin | 1 | Side Chain jocpr.com |
| Sparfloxacin | 2 | Side Chain researchgate.net |
| Moxifloxacin | 2 | Side Chain researchgate.net |
Definition and Context of Moxifloxacin Stereoisomers in Pharmaceutical Research
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic. mdpi.comresearchgate.net Its chemical structure is characterized by two chiral centers located in the diazabicyclononyl ring at position C-7 of the quinolone core. researchgate.net The presence of two chiral centers means that four distinct stereoisomers are possible: the (S,S) and (R,R) enantiomeric pair, and the (S,R) and (R,S) diastereomeric pair. researchgate.netresearchgate.netnih.gov
In pharmaceutical applications, the pharmacologically active molecule is specifically the (S,S)-isomer of moxifloxacin. researchgate.netresearchgate.net The other three stereoisomers—the (R,R)-enantiomer, the (R,S)-diastereomer, and the (S,R)-diastereomer—are considered impurities. researchgate.netnih.gov
Therefore, a significant focus of pharmaceutical research and quality control is the development of stereospecific analytical methods to separate and quantify the active (S,S)-isomer from its potential isomeric impurities. researchgate.net This is essential to ensure the purity and consistency of the drug substance. Research has led to validated methods like capillary electrophoresis and ligand-exchange chromatography capable of resolving all four stereoisomers. researchgate.netnih.gov For example, one study successfully developed a liquid chromatography (LC) method using a chiral reagent (l-isoleucine-Cu(II)) to separate the (S,S)-isomer from its (R,R)-enantiomer in bulk drug samples. researchgate.net Such methods are critical for controlling the manufacturing process and investigating potential degradation pathways like racemization. researchgate.netnih.gov
| Isomer | Stereochemical Configuration | Role in Pharmaceutical Context |
|---|---|---|
| Moxifloxacin | (S,S) | Active Pharmaceutical Ingredient researchgate.netresearchgate.net |
| Enantiomer | (R,R) | Chiral Impurity / Antimer researchgate.netresearchgate.net |
| Diastereomer | (R,S) | Chiral Impurity / Potential Degradation Product nih.gov |
| Diastereomer | (S,R) | Chiral Impurity / Potential Degradation Product nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-BZNIZROVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268545-13-7 | |
| Record name | Moxifloxacin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOXIFLOXACIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Moxifloxacin Stereochemical Complexity and Isomer Characterization
Enumeration and Nomenclature of Moxifloxacin (B1663623) Stereoisomers
The two chiral centers in moxifloxacin allow for the existence of four stereoisomers, which can be classified as enantiomers and diastereomers. nih.gov These isomers are distinguished by the (R) or (S) configuration at each chiral center. The four possible configurations are (S,S), (R,R), (R,S), and (S,R). nih.gov
(S,S)-Moxifloxacin: The Pharmacologically Active Isomer
The commercially available and pharmacologically active form of moxifloxacin is the (S,S)-isomer. researchgate.netsigmaaldrich.comchemicalnor.pt This specific stereoisomer is responsible for the drug's potent antibacterial activity, which it exerts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. researchgate.netnih.govrcsb.org The precise three-dimensional arrangement of the (S,S) configuration allows for optimal binding to these bacterial enzymes. fda.gov
Enantiomeric Counterparts: (R,R)-Moxifloxacin
The enantiomer of the active (S,S)-moxifloxacin is (R,R)-moxifloxacin. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.orgoregonstate.edu While possessing the same chemical formula and connectivity as (S,S)-moxifloxacin, the (R,R)-isomer has the opposite configuration at both chiral centers. libretexts.org In the context of moxifloxacin, the (R,R)-isomer is considered a chiral impurity. researchgate.net
Diastereomeric Forms: (R,S)-Moxifloxacin and (S,R)-Moxifloxacin
The other two possible stereoisomers are (R,S)-moxifloxacin and (S,R)-moxifloxacin. These are diastereomers of (S,S)-moxifloxacin. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgoregonstate.edu They have a different spatial arrangement at one of the chiral centers relative to the active (S,S) isomer. libretexts.org Like the (R,R)-enantiomer, the (R,S) and (S,R) diastereomers are considered potential chiral degradation products or impurities. nih.gov
Research Challenges in Isomer-Specific Characterization
The presence of multiple stereoisomers presents significant challenges in the analytical characterization of moxifloxacin. Differentiating and quantifying each specific isomer is crucial for ensuring the purity and quality of the active pharmaceutical ingredient.
Traditional analytical methods can struggle to separate and identify isomers due to their identical mass and similar chemical properties. biocompare.com This has led to the development of specialized techniques to address these challenges.
Key research challenges include:
Separation of Isomers: Developing robust and efficient methods to separate the four stereoisomers from each other is a primary hurdle. Techniques like chiral chromatography, including high-performance liquid chromatography (HPLC) with chiral stationary phases or chiral additives in the mobile phase, are employed for this purpose. researchgate.netresearchgate.net Capillary electrophoresis with chiral selectors is another powerful tool for separating moxifloxacin isomers. nih.govresearchgate.net
Lack of Resolution in Conventional Methods: Standard analytical techniques often lack the necessary resolution to distinguish between isomers, which can lead to incomplete characterization. biocompare.com
Complexity of Analytical Methods: The methods required for isomer-specific analysis are often complex and require specialized instrumentation and expertise. chromatographyonline.com This can make routine quality control more demanding.
Low Levels of Impurities: The undesired isomers are often present as trace impurities, requiring highly sensitive and accurate analytical methods for their detection and quantification. researchgate.net
Overcoming these challenges is essential for the pharmaceutical industry to guarantee that moxifloxacin drug products contain the correct, pharmacologically active (S,S)-isomer and are free from significant levels of the other, potentially inactive or undesired, stereoisomers.
Advanced Synthetic Methodologies for Moxifloxacin Stereoisomers
Chiral Synthesis Routes for (S,S)-Moxifloxacin and Key Intermediates
The direct synthesis of the enantiomerically pure (S,S)-nonane intermediate is a primary strategy to ensure the stereochemical purity of the final Moxifloxacin (B1663623) product. These routes often employ stereoselective reactions or chiral auxiliaries to guide the formation of the desired stereoisomer.
Stereoselective synthesis of the key intermediate, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is critical for the production of Moxifloxacin. google.comgoogle.com One common approach begins with 2,3-pyridine dicarboxylic acid, which is reacted with benzylamine. scispace.com The resulting product undergoes a pyridine (B92270) ring reduction, followed by the reduction of carbonyl groups to yield N-benzyl nonane (B91170) intermediate. scispace.com Alternative stereoselective reduction procedures have also been explored to induce the desired chirality. scispace.comresearchgate.net For instance, a novel synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been demonstrated that also allows for the recovery and reuse of the chiral auxiliary, naproxen. scispace.comasianpubs.org Another method involves an eight-step synthetic process using (R)-2-amino-2-phenylethanol as a chiral induction reagent, achieving a total yield of 29%. researchgate.net The purification in this method is simplified to recrystallization, with some intermediates being used directly in subsequent steps. researchgate.net
Chemo-enzymatic methods offer a powerful strategy for producing enantiomerically pure intermediates. These processes combine chemical synthesis with highly selective enzymatic reactions. A key chemo-enzymatic route for preparing (S,S)-2,8-diazabicyclo[4.3.0]nonane involves the enzymatic resolution of a racemic intermediate. researchgate.net Specifically, the kinetic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate is catalyzed by lipases. researchgate.netresearchgate.netacs.org
Candida antarctica lipase (B570770) B (CALB) has been identified as a highly effective and versatile biocatalyst for this purpose. researchgate.net The enzyme selectively hydrolyzes one enantiomer of the racemic diester, allowing for the separation of the desired (2S,3R)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. researchgate.netacs.org Research has shown that the reaction is highly enantioselective, with an E value of 80 at 45°C. researchgate.netacs.org Furthermore, protein engineering has been applied to improve the efficiency of CALB. A semi-rational engineering approach led to the development of a variant, mut-I189K, which showed a 286-fold increase in specific activity and a 193-fold increase in catalytic efficiency without compromising enantioselectivity. researchgate.netresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Optimal Temperature | 45-50 °C | researchgate.netacs.org |
| Optimal pH | 7.5 | researchgate.netacs.org |
| Enantioselectivity (E value) | 80 | researchgate.netacs.org |
| Yield of Enantiomerically Pure Diester (>99% ee) | 47.5% (95% of theoretical) | researchgate.netacs.org |
| Improved Space-Time Yield (mut-I189K variant) | 583.8 g L-1 d-1 | researchgate.net |
Intramolecular double stereodifferentiation is an advanced strategy to achieve high stereoselectivity in the synthesis of the (S,S)-2,8-diazabicylo[4.3.0]nonane intermediate. acs.orgacs.org This technique involves using a substrate that contains two chiral auxiliaries. acs.org These auxiliaries work in concert to control the stereochemical outcome of a reaction, such as hydrogenation, to form the desired cis- google.comresearchgate.net bicyclic system. acs.orgacs.org
The effectiveness of this approach depends on the interaction between the two chiral auxiliaries, which can be either reinforcing ("matched pairs") or opposing ("mismatched pairs"). acs.org In the synthesis of the Moxifloxacin intermediate, a dual chiral-auxiliary strategy was employed to ensure high stereoselectivity. acs.orgacs.org By replacing a standard substituent with a second chiral group, specifically another chiral 1-methylbenzyl group, an enhanced stereochemical preference was achieved. acs.org This "matched pair" of homochiral auxiliaries significantly improved the diastereoselectivity of the hydrogenation step. acs.org This methodology has been successfully applied on a hectogram scale, yielding 450 g of the intermediate with an enantiomeric excess greater than 99% and a total yield of 56.2% over seven steps. acs.org
| Entry | R1 Auxiliary | R2 Substituent/Auxiliary | Resulting Stereoselectivity | Reference |
|---|---|---|---|---|
| 1 | (R)-1-phenylethyl | tBu (achiral) | 81% assay purity of target enantiomer | acs.org |
| 2 | (R)-1-phenylethyl | (R)-1-phenylethyl (homochiral) | Enhanced preference for the desired enantiomer ("matched pair") | acs.org |
Resolution Techniques for Racemic Moxifloxacin Intermediates
Resolution is a crucial process for separating enantiomers from a racemic mixture. For Moxifloxacin, this typically involves resolving racemic precursors to the chiral side chain.
A classical and widely used method for resolving racemic amines is the formation of diastereomeric salts using a chiral resolving agent. For the N-benzyl nonane intermediate of Moxifloxacin, D-(-)-tartaric acid is commonly used as the resolving agent. scispace.com The reaction of the racemic base with the enantiomerically pure acid results in a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional recrystallization. libretexts.org
Enzymatic resolution provides a highly selective alternative to classical chemical resolution methods. This technique utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture. As discussed in the chemo-enzymatic section, lipases are particularly effective for the kinetic resolution of Moxifloxacin intermediates. google.comgoogle.com
The enzyme Candida antarctica lipase B (CALB) is frequently used to catalyze the enantioselective hydrolysis of racemic cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. researchgate.netacs.org The enzyme preferentially hydrolyzes the (2R,3S)-ester, leaving the desired (2S,3R)-diester unreacted and in high enantiomeric purity (>99% ee). researchgate.netresearchgate.netacs.org The reaction can be completed in 16 hours on a preparative scale, yielding the desired product at 95% of the theoretical maximum. researchgate.netacs.org The unwanted hydrolyzed half-ester can be converted back to the racemic diester and recycled, making the process economically viable for industrial production. researchgate.netacs.org
| Parameter | Condition/Result | Reference |
|---|---|---|
| Enzyme | Soluble Candida antarctica Lipase B (CAL B) | acs.org |
| Substrate | cis-(±)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate | acs.org |
| Solvent/Buffer | 0.01 M sodium phosphate (B84403) buffer, pH 7.5 | acs.org |
| Temperature | 45 °C | acs.org |
| Substrate Loading | 8% (w/w) | acs.org |
| Reaction Time | 16 hours | acs.org |
| Product | (2S,3R)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate | acs.org |
| Enantiomeric Excess (ee) | >99% | acs.org |
| Yield | 47.5% (95% of theoretical) | acs.org |
Racemization Strategies for Undesired Moxifloxacin Enantiomers
Chemical racemization typically involves the use of acidic or basic conditions to temporarily remove the chirality of a molecule, allowing for the re-formation of both enantiomers.
Base-Catalyzed Racemization: The carboxylic acid moiety of the quinolone core in moxifloxacin presents a potential site for racemization. However, the chiral centers of moxifloxacin are located on the C7 substituent, the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain, not adjacent to the carboxylic acid. Therefore, base-catalyzed racemization targeting the carboxylic acid would not affect the stereochemistry of the crucial side chain. For the chiral centers on the diamine side chain, a strong base could potentially deprotonate a C-H bond adjacent to a nitrogen atom, leading to a planar intermediate that could then be reprotonated to form a mixture of enantiomers. The feasibility of this approach would depend on the pKa of the protons on the chiral carbons and the stability of the resulting carbanion. High temperatures are often required for such processes, which could also lead to undesired side reactions.
Acid-Catalyzed Racemization: Acidic conditions are another avenue for promoting racemization. For chiral amines, acid catalysis can facilitate the formation of an iminium ion intermediate, which is achiral. Subsequent reduction or hydrolysis and re-formation of the amine can lead to a racemic mixture. Given the diamine nature of moxifloxacin's side chain, this could be a plausible strategy. However, the stability of the fluoroquinolone core under harsh acidic conditions would need to be carefully considered to avoid degradation of the molecule.
Catalytic methods for racemization are often preferred due to their milder reaction conditions and higher efficiency.
Transition Metal Catalysis: Iridium-based catalysts, often referred to as "SCRAM" (Substrate Catalytic Racemization of Amines) catalysts, have been shown to be effective for the racemization of a variety of chiral amines. The mechanism typically involves the dehydrogenation of the chiral amine to an achiral imine, followed by the hydrogenation of the imine back to the racemic amine. Given that moxifloxacin's chirality is defined by its diamine side chain, this catalytic approach holds theoretical promise for the racemization of its undesired enantiomers. A continuous flow process using a fixed-bed catalyst could be particularly advantageous for industrial applications, allowing for the continuous racemization and recycling of the undesired enantiomer.
The table below summarizes potential racemization strategies for the undesired enantiomers of moxifloxacin, based on general chemical principles.
| Strategy | Reagents/Catalysts | Potential Mechanism | Considerations |
| Chemical Racemization | |||
| Base-Catalyzed | Strong base (e.g., alkoxide) | Deprotonation-reprotonation at chiral centers | Potential for side reactions and degradation; high temperatures may be required. |
| Acid-Catalyzed | Strong acid (e.g., HCl, H2SO4) | Formation of achiral iminium ion intermediate | Stability of the fluoroquinolone core under acidic conditions. |
| Catalytic Racemization | |||
| Iridium-Based Catalysis | [IrCp*I2]2 (SCRAM catalyst) | Dehydrogenation to achiral imine followed by hydrogenation | Compatibility of the catalyst with the moxifloxacin structure; potential for catalyst deactivation. |
Derivatization and Conjugation Strategies for Isomer-Specific Exploration
Derivatization and conjugation of moxifloxacin are powerful tools for exploring the structure-activity relationships of its stereoisomers and for developing novel therapeutic agents with enhanced properties.
The synthesis of chiral moxifloxacin conjugates and hybrids involves chemically modifying the moxifloxacin molecule, often at the carboxylic acid group or the secondary amine on the diazabicyclononane side chain, to attach other chemical entities. These modifications can lead to compounds with altered pharmacokinetic profiles, enhanced antimicrobial activity, or even novel therapeutic applications.
Ester and Carboxamide Derivatives: The carboxylic acid at the C-3 position of the quinolone core is a common site for derivatization. Esterification with various phenols and alkyl halides has been explored to create new moxifloxacin analogues. nih.govsemanticscholar.org Similarly, the formation of carboxamide derivatives by reacting the carboxylic acid with different amines has been reported. who.intnih.govijbpas.comresearchgate.net These modifications can influence the lipophilicity and cell permeability of the drug.
Hybrid Molecules: Moxifloxacin has been used as a scaffold to create hybrid molecules with other pharmacologically active moieties. For instance, hybrids of moxifloxacin with isatin, a bicyclic aromatic compound with a wide range of biological activities, have been synthesized and evaluated for their potential as anti-tubercular agents. nih.gov
Metal Complexes: The ability of the quinolone carboxylic acid and the adjacent ketone to chelate metal ions has been exploited to synthesize a variety of moxifloxacin-metal complexes. journalijar.com These complexes can exhibit different biological activities compared to the parent drug.
Fatty Acid Conjugates: Conjugation of moxifloxacin with fatty acids has been investigated as a strategy to enhance its anticancer and antibacterial activities. mdpi.com The fatty acid moiety can facilitate the transport of the drug across cell membranes.
The following table provides an overview of various synthesized chiral moxifloxacin conjugates and hybrids and their reported biological activities.
| Conjugate/Hybrid Type | Attached Moiety | Site of Attachment | Reported Biological Activity |
| Ester Derivatives | Phenols, Alkyl Halides | C-3 Carboxylic Acid | Enhanced antibacterial and antifungal profiles. nih.govsemanticscholar.orgresearchgate.net |
| Carboxamide Derivatives | Aromatic Carboxylic Acids | C-7 Azabicyclo Group | Potent antimicrobial agents. who.intnih.govresearchgate.net |
| Isatin Hybrids | Isatin | Not specified | Potential anti-tubercular agents. nih.gov |
| Metal Complexes | Zinc, Nickel, Cobalt, etc. | Carboxylic Acid and Ketone | Higher biological activity than the parent drug. journalijar.com |
| Fatty Acid Conjugates | Sorbic acid, Oleic acid, etc. | Not specified | More pronounced cytotoxic potential than the parent drug. mdpi.com |
Sophisticated Analytical Methodologies for Moxifloxacin Isomer Separation and Quantification
Chromatographic Techniques for Chiral Separation
Chromatographic methods are central to the enantioseparation of moxifloxacin (B1663623). High-performance liquid chromatography (HPLC), in particular, has been extensively utilized, often in conjunction with specialized chiral stationary phases or chiral mobile phase additives.
Chiral HPLC is a powerful tool for resolving enantiomers. The separation can be achieved through two main strategies: using a chiral stationary phase (CSP) that interacts differently with each enantiomer, or by employing a chiral mobile phase additive that forms diastereomeric complexes with the enantiomers, which can then be separated on an achiral column.
CSPs are specifically designed with a chiral selector immobilized on the stationary phase support material. These selectors create a chiral environment where the enantiomers of an analyte can form transient diastereomeric complexes, leading to different retention times and thus, separation.
For moxifloxacin and its intermediates, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. For instance, cellulose-tris(3,5-dimethylphenylcarbamate) has been used as a packing material in a chiral chromatographic column for the normal-phase HPLC separation of a moxifloxacin hydrochloride intermediate and its enantiomer.
Studies have explored various polysaccharide-derived CSPs, including Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® IC. One study found that a Chiralpak IC column provided superior resolution for the isomers of a key intermediate of moxifloxacin, (S,S)-2,8-diazobicyclo[4.3.0]nonane, achieving baseline separation. Another method utilized a DAICEL CHIRALPAK AD-H column for the enantioseparation of S- and R-moxifloxacin hydrochloride.
Cyclodextrin-based CSPs have also demonstrated exceptional enantioselectivity. A phenylcarbamate-β-cyclodextrin CSP, for example, was successfully used for the enantiomeric purity testing of moxifloxacin hydrochloride. The mobile phase in this case consisted of acetonitrile (B52724) and a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.
Table 1: Examples of Chiral Stationary Phases in Moxifloxacin Isomer Separation
| Chiral Stationary Phase (CSP) | Analyte | Key Findings |
| Cellulose-tris(3,5-dimethylphenylcarbamate) | Moxifloxacin HCl intermediate and its enantiomer | High specificity and complete separation achieved. |
| Chiralpak® IC | (R,R)- and (S,S)-2,8-diazobicyclo[4.3.0]nonane | Better resolution compared to other polysaccharide-based CSPs, with baseline separation achieved. |
| DAICEL CHIRALPAK AD-H | S- and R-moxifloxacin hydrochloride | Successful enantioseparation. |
| Phenylcarbamate-β-cyclodextrin | Moxifloxacin hydrochloride and its (R,R)-enantiomer | Exceptional enantioselectivity for enantiomeric purity testing. |
Ligand-exchange chromatography (LEC) offers an alternative to the use of CSPs. In this technique, a chiral reagent is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers. These complexes have different stabilities, leading to their separation on a conventional achiral column, such as a C18 reversed-phase column.
A common approach involves the use of a copper(II) salt in combination with a chiral amino acid. For the separation of moxifloxacin and its (R,R)-enantiomer, a mobile phase containing L-isoleucine and copper(II) sulfate (B86663) has been successfully employed with an achiral ODS (octadecylsilane) column. This method allows for good separation of the two enantiomers in under 20 minutes. Other amino acids like L-phenylalanine have also been used as chiral selectors in LEC for the enantioseparation of fluoroquinolones.
The mechanism of separation relies on the differential stability of the diastereomeric complexes formed between the moxifloxacin enantiomers and the chiral reagent-copper(II) complex. This difference in stability affects their interaction with the stationary phase, resulting in different retention times.
Table 2: Ligand-Exchange Chromatography Conditions for Moxifloxacin Enantiomers
| Chiral Reagent | Metal Ion | Column Type | Key Parameters |
| L-isoleucine | Copper(II) sulfate | Achiral C18 or ODS | Mobile phase pH and organic solvent content are critical for resolution. |
| L-phenylalanine | Copper(II) sulfate | Achiral C18 | Used for enantioseparation of related fluoroquinolones. |
Both normal-phase and reversed-phase HPLC modes have been applied to the chiral separation of moxifloxacin isomers.
Normal-Phase HPLC: This mode typically involves a polar stationary phase (like silica) and a non-polar mobile phase. For the separation of a moxifloxacin hydrochloride intermediate and its enantiomer, a normal-phase method using a cellulose-tris(3,5-dimethylphenylcarbamate) packed chiral column has been developed. The mobile phase consisted of n-hexane and isopropanol. Another normal-phase method for separating S- and R-moxifloxacin hydrochloride utilized an AD-H chiral column with a mobile phase of n-hexane, isopropyl alcohol, diethylamine, and acetic acid.
Reversed-Phase HPLC: This is the more common mode, employing a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water or buffer and acetonitrile or methanol). Ligand-exchange chromatography methods for moxifloxacin are often carried out in the reversed-phase mode. For instance, a stereospecific LC method for quantifying moxifloxacin and its (R,R)-enantiomer was developed on a reversed-phase column using an aqueous mobile phase containing L-isoleucine-Cu(II) as the chiral reagent.
Method development in both modes often involves optimizing parameters such as the mobile phase composition (including the type and concentration of organic modifiers and additives), pH, column temperature, and flow rate to achieve the desired resolution and analysis time.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of moxifloxacin and its isomers, particularly in complex matrices like biological fluids. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
For quantification, the mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. In this mode, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is then monitored. For moxifloxacin, the transition from a precursor ion of m/z 402.2 to a product ion of m/z 384.2 is often used for quantification.
LC-MS/MS has been successfully applied to the simultaneous quantification of moxifloxacin and other fluoroquinolones in human serum. The method demonstrates good linearity over a wide concentration range and high extraction efficiency. It has also been used to identify degradation products of moxifloxacin.
High-performance thin-layer chromatography (HPTLC) is another chromatographic technique that can be employed for the separation of moxifloxacin and its related substances. HPTLC offers the advantages of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.
For the estimation of moxifloxacin hydrochloride in tablets, an HPTLC method using silica (B1680970) gel 60 F254 as the stationary phase has been developed. A mobile phase consisting of methylene (B1212753) chloride, methanol, strong ammonia (B1221849) solution, and acetonitrile was used for the separation, with densitometric detection at 292 nm.
"Green" HPTLC methods have also been developed for the simultaneous determination of moxifloxacin and other fluoroquinolones. One such method utilized HPTLC aluminum sheets coated with silica gel 60 F254 and a mobile phase of water, acetone, and ammonia.
While HPTLC is useful for routine analysis and screening, it may not always provide the same level of resolution for complex chiral separations as HPLC with specialized chiral columns.
Chiral High-Performance Liquid Chromatography (HPLC)
Electrophoretic Techniques for Enantiomeric Purity Assessment
Capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric purity assessment of pharmaceuticals due to its high efficiency, resolution, and low consumption of samples and reagents. vscht.czcolby.edu
A validated capillary electrophoresis method has been successfully developed to determine the enantiomeric purity of moxifloxacin hydrochloride. nih.gov Moxifloxacin possesses two chiral centers, which gives rise to four possible stereoisomers. nih.gov The developed CE method is capable of baseline separating the active (S,S)-isomer from its potential chiral impurities: the (R,R)-enantiomer, the (R,S)-diastereomer, and the (S,R)-diastereomer. nih.gov
The separation is conducted in a fused-silica capillary, and detection is typically performed using a UV detector set at 295 nm. nih.gov This methodology has been validated for its specificity, linearity, range, accuracy, and precision, particularly for quantifying isomeric impurities within the expected range of 0.05% to 5%. nih.gov The technique is robust enough to study potential racemization of the drug substance in both solid and solution states. nih.gov
The successful resolution of all four moxifloxacin stereoisomers by CE is highly dependent on the careful optimization of the background electrolyte (BGE) or running buffer. researchgate.net The key to the separation lies in the use of a chiral selector, a compound that interacts differently with each stereoisomer, leading to different electrophoretic mobilities.
For moxifloxacin, highly sulfated gamma-cyclodextrin (B1674603) (HS-γ-CD) has proven to be an effective chiral selector. nih.govresearchgate.net Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, and their modified, charged variants are particularly useful in CE for resolving complex stereoisomeric mixtures. researchgate.net
The optimized running buffer consists of a low pH triethylamine-phosphate (TEA-phosphate) buffer, the sulfated cyclodextrin (B1172386), and an organic modifier. nih.govresearchgate.net A study demonstrated that a buffer composed of 12.5 mM TEA-phosphate at pH 2.5, containing 5% (w/v) highly sulfated γ-CD and precisely 6% (v/v) acetonitrile, achieved the complete resolution of the four stereoisomers. researchgate.net The concentration of the organic modifier, acetonitrile, was found to be a critical parameter; deviations below or above 6% resulted in a loss of resolution. researchgate.net
Table 1: Optimized Capillary Electrophoresis Conditions for this compound Separation
| Parameter | Condition | Source(s) |
| Instrument | Capillary Electrophoresis System with UV Detector | nih.govresearchgate.net |
| Capillary | Fused-silica, 50 µm i.d. x 40 cm | nih.govresearchgate.net |
| Running Buffer | 12.5 mM Triethylamine-Phosphate Buffer | nih.govresearchgate.net |
| Buffer pH | 2.5 | nih.govresearchgate.net |
| Chiral Selector | 5% (w/v) Highly Sulfated γ-Cyclodextrin (HS-γ-CD) | nih.govresearchgate.net |
| Organic Modifier | 6% (v/v) Acetonitrile | researchgate.net |
| Applied Voltage | -13 kV | nih.gov |
| Temperature | 20 °C | nih.govresearchgate.net |
| Detection | UV at 295 nm | nih.gov |
Voltammetric Approaches for Enantioanalysis
Electrochemical methods, particularly voltammetric techniques, offer high sensitivity and selectivity for the analysis of electroactive compounds like moxifloxacin. researchgate.net When combined with chiral selectors, these methods can be adapted for enantioanalysis.
Adsorptive stripping differential pulse voltammetry (Ad-SDPV) is a highly sensitive electroanalytical technique that involves a preconcentration step where the analyte is adsorbed onto the electrode surface before the voltammetric scan. nih.gov For chiral analysis, the electrode can be modified with a chiral selector.
A successful Ad-SDPV method for the enantioanalysis of moxifloxacin enantiomers has been developed using a carbon paste electrode (CPE) modified with a chiral nanocomposite. researchgate.net This nanocomposite consists of β-cyclodextrin (β-CD) and graphene nanosheets (GNS). researchgate.net The β-cyclodextrin serves as the chiral selector, forming inclusion complexes with the moxifloxacin enantiomers with different binding affinities, while the graphene nanosheets enhance the electrode's conductivity and surface area, thereby improving the sensitivity of the measurement. researchgate.netresearchgate.net This approach allows for the differentiation and quantification of the moxifloxacin enantiomers. researchgate.net
Table 2: Voltammetric Method for Moxifloxacin Enantioanalysis
| Parameter | Description | Source(s) |
| Technique | Adsorptive Stripping Differential Pulse Voltammetry (Ad-SDPV) | researchgate.net |
| Working Electrode | Carbon Paste Electrode (CPE) | researchgate.net |
| Modifier | Chiral Nanocomposite of β-Cyclodextrin (β-CD) and Graphene Nanosheets (GNS) | researchgate.net |
| Analyte | Moxifloxacin Enantiomers | researchgate.net |
| Principle | Enantioselective interaction with β-CD modifier, leading to distinct voltammetric signals. | researchgate.net |
Spectroscopic Techniques for Isomer-Related Structural Characterization
Spectroscopic methods are invaluable for characterizing the structural properties of molecules and their interactions. Spectrofluorimetry, in particular, is noted for its high sensitivity and is well-suited for studying chiral recognition events. scispace.com
The intrinsic fluorescence of the moxifloxacin molecule can be exploited for its quantification. researchgate.net This fluorescence can be significantly enhanced through supramolecular interactions, such as the formation of an inclusion complex with a chiral host like β-cyclodextrin (β-CD). researchgate.net
Studies have examined the interaction between moxifloxacin and β-CD, confirming the formation of a 1:1 host-guest inclusion complex. researchgate.net This complexation event leads to a notable increase in the fluorescence intensity of moxifloxacin. researchgate.net The principle of chiral analysis using this method relies on the differential stability of the diastereomeric complexes formed between the individual moxifloxacin stereoisomers and the chiral cyclodextrin host. This difference in complex stability can result in varying degrees of fluorescence enhancement, allowing for potential chiral discrimination.
The analysis is performed by measuring the relative fluorescence intensity at specific excitation and emission wavelengths. For the moxifloxacin/β-CD complex, these have been reported to be approximately 289 nm for excitation and 464 nm for emission. researchgate.net Another spectrofluorimetric approach involves the chelation of moxifloxacin with metal ions, such as Zirconium (IV), which also produces a highly fluorescent chelate that can be used for sensitive quantification. ekb.eg
Table 3: Spectrofluorimetric Parameters for Moxifloxacin Analysis
| Method | Excitation (λex) | Emission (λem) | Principle | Source(s) |
| β-Cyclodextrin Inclusion Complex | 289 nm | 464 nm | Fluorescence enhancement upon complex formation. | researchgate.net |
| Aqueous Buffer Solution | 287 nm | 465 nm | Intrinsic fluorescence in a buffered medium. | researchgate.net |
| Zirconium (IV) Chelation | 333 nm | 485 nm | Formation of a fluorescent metal-drug chelate. | ekb.eg |
Utility of NMR and FT-IR Spectroscopy for Isomer Studies
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive analytical techniques utilized for the structural elucidation and characterization of moxifloxacin and its isomers. uobaghdad.edu.iqhelsinki.fi These methods provide detailed information about the molecule's chemical environment and functional groups, which can be instrumental in isomer identification.
NMR Spectroscopy is fundamental in confirming the structural integrity of synthesized compounds like moxifloxacin. researchgate.net It provides precise information about the arrangement of atoms within a molecule. For instance, ¹H-NMR spectroscopy can identify the number of different types of protons and their neighboring environments. In the context of isomer studies, while enantiomers like the (S,S) and (R,R) forms of moxifloxacin will exhibit identical NMR spectra in an achiral solvent, diastereomers (such as the R,S and S,R isomers) would produce distinct spectra with different chemical shifts and coupling constants. researchgate.net Furthermore, the presence of specific functional groups, such as the -C=N group in related structures, has been confirmed by characteristic signals in the NMR spectrum. researchgate.net The complexation of moxifloxacin with metal ions can induce slight shifts in proton signals, demonstrating the sensitivity of NMR to changes in the electronic environment of the molecule. ekb.eg
FT-IR Spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. helsinki.fi The FT-IR spectrum of moxifloxacin reveals characteristic absorption bands corresponding to its various functional groups, such as the secondary amino group and the C-4 carbonyl group involved in complexation. ekb.eg While enantiomers have identical FT-IR spectra in solution, their solid-state spectra can differ if they crystallize in different packing arrangements (polymorphism). Diastereomers, having different physical properties, would be expected to show distinguishable FT-IR spectra. This technique is valuable for confirming the synthesis of moxifloxacin and for studying its interaction with other substances, such as metal ions, by observing shifts in the vibrational frequencies of key functional groups. researchgate.netekb.eg
Method Validation and Quality Control in Isomer Analysis
The validation of analytical methods is crucial to ensure they are suitable for their intended purpose, providing reliable and accurate data for isomer quantification. chromatographyonline.com For chiral purity assays, this involves a comprehensive evaluation of several performance characteristics as mandated by regulatory guidelines. chromatographyonline.comregistech.com
Specificity, Linearity, Accuracy, Precision, and Robustness for Isomer Quantification
Method validation for this compound analysis ensures the reliability of quantification, particularly for the undesired enantiomer. researchgate.netresearchgate.net
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as its isomers, degradation products, or excipients. jocpr.com In chiral separations of moxifloxacin, specificity is demonstrated by ensuring that the peak of the undesired isomer (e.g., the (R,R)-enantiomer) is well-resolved from the main (S,S)-moxifloxacin peak and any potential degradation products. researchgate.netresearchgate.net Chromatograms of samples show no interference from excipients present in formulations, indicating the specificity of the method. asianpubs.org
Linearity refers to the method's ability to elicit test results that are directly proportional to the concentration of the analyte. registech.com For this compound analysis, linearity is typically established over a range of concentrations. researchgate.netresearchgate.netwalshmedicalmedia.com Studies have demonstrated linearity for the (R,R)-enantiomer in ranges such as 0.30–2.50 µg/mL with a high correlation coefficient (R² > 0.998). researchgate.netresearchgate.net For the main compound, linearity has been confirmed in ranges like 20-60 µg/mL. jocpr.com
Accuracy measures the closeness of the test results to the true value. It is often determined through recovery studies by adding a known amount of the isomer to a sample. researchgate.netwalshmedicalmedia.com For moxifloxacin, accuracy has been reported with excellent recoveries, often between 99.3% and 102%. jocpr.comresearchgate.netwalshmedicalmedia.com
Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the Relative Standard Deviation (%RSD). For moxifloxacin analysis, intra-day precision has been reported with an RSD of 0.6%, and inter-day precision with an RSD of 0.7%. jocpr.com Other studies have shown precision with an RSD of 0.58%. researchgate.netwalshmedicalmedia.com
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net For HPLC methods, robustness is tested by slightly varying conditions like mobile phase composition, pH, and column temperature. researchgate.netasianpubs.org
The following table summarizes findings from various studies on the validation of analytical methods for moxifloxacin.
| Validation Parameter | Reported Findings | Source |
|---|---|---|
| Specificity | No interference of degradants with the (R,R)-enantiomer. | researchgate.netresearchgate.net |
| Linearity | Range of 0.30–2.50 µg/mL (R² > 0.998) for the chiral impurity. | researchgate.netresearchgate.net |
| Range of 20-60 µg/mL (R² = 0.999) for Moxifloxacin HCl. | jocpr.comwalshmedicalmedia.com | |
| Accuracy | Recovery of 99.3% - 100.2%. | researchgate.netwalshmedicalmedia.com |
| Precision | %RSD of 0.58. | researchgate.netwalshmedicalmedia.com |
| Inter-day %RSD of 0.7%; Intra-day %RSD of 0.6%. | jocpr.com | |
| Robustness | Method found to be robust against changes in flow rate and detection wavelength. | asianpubs.org |
| Limit of Quantification (LOQ) | 0.298 µg/mL for chiral impurity G. | researchgate.netresearchgate.net |
| Limit of Detection (LOD) | 0.098 µg/mL for chiral impurity G. | researchgate.netresearchgate.net |
System Suitability Testing for Chiral Purity Assays
System Suitability Testing (SST) is an integral part of any chromatographic analysis, including chiral purity assays, to ensure the analytical system is performing adequately before and during the analysis of samples. chromatographyonline.comijopp.org For chiral purity assays, SST is critical to confirm that the system can reliably separate and quantify the very low levels of the undesired enantiomer in the presence of a large excess of the main isomer. registech.comresearchgate.net
Key SST parameters for a chiral purity assay include:
Resolution (Rs): This is the most critical parameter in a chiral separation, ensuring baseline separation between the enantiomer peaks. A suitable resolution ensures that the minor isomer peak can be accurately integrated without interference from the major peak.
Tailing Factor (T): The tailing factor measures peak asymmetry. For impurity quantification, a symmetrical peak (T ≈ 1) is important for accurate integration. A tailing factor of 1.207 has been reported in moxifloxacin analysis. researchgate.netwalshmedicalmedia.com
Theoretical Plates (N): This parameter measures column efficiency. A high number of theoretical plates (e.g., 7968 as reported in one study) indicates good column performance and sharp peaks, which is necessary for detecting small impurity peaks. researchgate.netwalshmedicalmedia.com
Repeatability/Precision: This is assessed by making multiple injections of a standard solution. The Relative Standard Deviation (%RSD) of the peak areas is calculated to ensure the system is providing consistent responses. ijopp.org A %RSD of 0.14 for five replicate injections has been deemed acceptable. ijopp.org
Sensitivity: The system must be sensitive enough to detect the undesired isomer at its specification limit. chromatographyonline.com This is often confirmed by injecting a solution at the quantitation limit concentration to ensure a detectable and quantifiable response. chromatographyonline.com
The following table outlines typical SST parameters and their purpose in the context of a chiral purity assay for moxifloxacin.
| SST Parameter | Purpose in Chiral Purity Assay | Example Acceptance Criteria |
|---|---|---|
| Resolution (Rs) | Ensures separation between the desired isomer and its enantiomeric impurity. | Rs > 1.5 |
| Tailing Factor (T) | Confirms peak symmetry for accurate integration of the small impurity peak. | T ≤ 2.0 (e.g., 1.207 reported) researchgate.netwalshmedicalmedia.com |
| Theoretical Plates (N) | Demonstrates column efficiency, leading to sharper peaks for better detection. | N > 2000 (e.g., 7968 reported) researchgate.netwalshmedicalmedia.com |
| Repeatability (%RSD) | Verifies the precision of the analytical system over a series of injections. | %RSD ≤ 2.0% for peak area (e.g., 0.14 reported) ijopp.org |
| Sensitivity (Signal-to-Noise) | Ensures the system can detect the enantiomeric impurity at the required level (LOQ). | S/N > 10 at the LOQ |
Pharmacological and Biological Activities of Moxifloxacin Stereoisomers
Isomer-Specific Mechanisms of Antibacterial Action
The bactericidal action of fluoroquinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for managing DNA topology during replication, transcription, and repair. Moxifloxacin's potency is derived from its dual-targeting mechanism, effectively inhibiting both enzymes. nih.gov
Fluoroquinolones bind to the complex formed between the topoisomerase enzyme and bacterial DNA, stabilizing it and trapping the enzyme on the DNA. This action prevents the re-ligation of double-strand DNA breaks created by the enzyme, leading to the arrest of DNA replication and ultimately, cell death. The precise fit of the drug molecule into this enzyme-DNA complex is highly dependent on its stereochemistry.
While direct comparative studies on the binding affinity of all four moxifloxacin (B1663623) isomers are not extensively detailed in publicly available literature, the principles of stereoselectivity are well-established for this class of antibiotics. For the related fluoroquinolone ofloxacin (B1677185), it is well-documented that the (S)-enantiomer (levofloxacin) is significantly more active in inhibiting DNA gyrase than its (R)-enantiomer. researchgate.net The (S)-isomer possesses a much higher affinity for the enzyme-DNA complex. This high degree of stereospecificity strongly suggests that the (S,S)-configuration of moxifloxacin is optimized for a high-affinity interaction with the binding pockets of both DNA gyrase and topoisomerase IV, whereas the other isomers ((R,R), (S,R), and (R,S)) would exhibit weaker interactions and consequently, lower antibacterial activity.
The term "topoisomerase poison" refers to the mechanism by which these drugs convert the essential topoisomerase enzymes into cellular toxins by stabilizing the DNA-enzyme cleavage complex. The stability of this ternary complex (drug-enzyme-DNA) is a key determinant of the drug's bactericidal potency.
The stereochemical configuration of the C-7 side chain is crucial for this poisoning effect. The spatial arrangement of the substituents on this side chain dictates the non-covalent interactions (such as hydrogen bonding and hydrophobic interactions) that lock the drug molecule in place. An optimal stereochemistry, as found in (S,S)-moxifloxacin, maximizes these interactions, leading to a more stable cleavage complex. This enhanced stability prolongs the lifetime of the DNA double-strand breaks, increasing the probability of triggering the cellular death cascade. Isomers with a less optimal fit would form less stable complexes, resulting in a weaker poisoning effect and reduced bactericidal activity.
A key structural feature of moxifloxacin is the methoxy (B1213986) group at the C-8 position of the quinolone core. This substituent plays a significant role in enhancing the drug's activity and influencing its target preference. The 8-methoxy group increases potency, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. nih.gov
Research indicates that this group contributes to the dual-targeting nature of moxifloxacin, allowing it to maintain high activity against both DNA gyrase and topoisomerase IV. nih.gov This is advantageous because resistance often emerges through mutations in one of these target enzymes. A drug that potently inhibits both targets has a lower propensity for selecting resistant mutants. For instance, even if a mutation in topoisomerase IV (the primary target in many Gram-positive bacteria) arises, the drug's potent inhibition of DNA gyrase can still be sufficient to kill the bacterium. nih.gov
Structure-Activity Relationships (SAR) Related to Moxifloxacin Stereoisomerism
Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. For moxifloxacin, the stereoisomerism arising from its two chiral centers is a central aspect of its SAR.
The two chiral centers of moxifloxacin are located on the C-7 diazabicyclononyl side chain. The specific (S,S) configuration is not an incidental feature; it is the result of a stereospecific synthesis designed to produce the most biologically active isomer. The spatial orientation of the atoms at these chiral centers dictates how the side chain fits within the enzyme-DNA complex. Any alteration to this configuration, for example, to an (R,R) or (S,R) arrangement, would change the molecule's shape, disrupting the precise interactions required for potent enzyme inhibition. This principle of stereospecificity is a cornerstone of fluoroquinolone SAR, where a single, specific isomer is often responsible for the vast majority of the desired pharmacological activity.
The selection of the (S,S)-isomer for clinical development as moxifloxacin implies that it is the eutomer—the stereoisomer with the highest pharmacological activity. The other isomers are considered distomers, possessing significantly lower activity.
While direct, side-by-side published data comparing the Minimum Inhibitory Concentrations (MICs) of all four moxifloxacin isomers is scarce, the dramatic difference in potency between stereoisomers is well-documented for other fluoroquinolones. The case of ofloxacin provides a clear and analogous example of this principle. Ofloxacin is a racemic mixture of the (S)-isomer (levofloxacin) and the (R)-isomer. As shown in the table below, the antibacterial activity resides almost entirely with the (S)-isomer, which is often 8 to 128 times more potent than the (R)-isomer.
Table 1: Illustrative Example of Stereoisomer Efficacy in Fluoroquinolones (Ofloxacin Isomers)
This table uses data for Ofloxacin and its isomers to demonstrate the principle of stereospecific potency in fluoroquinolones, as directly comparable published data for all moxifloxacin isomers is not available.
| Organism | Ofloxacin (Racemate) MIC (µg/mL) | Levofloxacin (B1675101) (S-isomer) MIC (µg/mL) | (R)-isomer MIC (µg/mL) |
| Staphylococcus aureus | 1.56 | 0.78 | 25 |
| Escherichia coli | 0.2 | 0.1 | 6.25 |
| Pseudomonas aeruginosa | 3.12 | 1.56 | 50 |
Data sourced from publicly available research findings to illustrate a principle. researchgate.net
Based on this established principle within the fluoroquinolone class, it is concluded that (S,S)-moxifloxacin exhibits substantially greater antimicrobial efficacy compared to its (R,R), (S,R), and (R,S) counterparts.
Isomer-Specific Antimicrobial Spectrum and Potency
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic that exists as a racemic mixture of two stereoisomers, the (S,S) and (R,R) enantiomers. The antibacterial activity of the drug is primarily attributed to the (S,S)-isomer, which is the active component responsible for inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov This section details the antimicrobial spectrum and potency of moxifloxacin, with the understanding that its efficacy is driven by its active stereoisomer.
Activity against Gram-Positive and Gram-Negative Bacteria
Moxifloxacin demonstrates a broad spectrum of activity, showing enhanced potency against Gram-positive bacteria compared to older fluoroquinolones, while maintaining strong activity against Gram-negative pathogens. nih.govfda.govhw.ac.uk Its spectrum covers major respiratory tract pathogens. nih.gov
Against Gram-positive bacteria, moxifloxacin is highly active against species such as Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae (including penicillin- and macrolide-resistant strains), and Streptococcus viridans group. nih.govdrugbank.comnih.gov Studies have shown it to be more potent against Gram-positive rods and anaerobic cocci than ofloxacin and ciprofloxacin (B1669076). nih.govresearchgate.net
For Gram-negative bacteria, moxifloxacin is effective against organisms like Haemophilus influenzae, Haemophilus parainfluenzae, Moraxella catarrhalis, and Acinetobacter lwoffii. drugbank.comresearchgate.net While ciprofloxacin is often considered more active against Pseudomonas aeruginosa and the Enterobacteriaceae family, moxifloxacin still inhibits a majority of these isolates at clinically relevant concentrations. nih.govarvojournals.org The C8-methoxy group on moxifloxacin's structure contributes to its enhanced activity against Gram-positive bacteria and a lower likelihood of resistance development. nih.govfda.gov
| Bacterial Species | Type | Moxifloxacin Potency | Comparison with Other Fluoroquinolones |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | Gram-Positive | High | More active than ciprofloxacin and ofloxacin. nih.govnih.gov |
| Streptococcus pneumoniae | Gram-Positive | Very High | One of the most active fluoroquinolones, including against resistant strains. nih.govnih.gov |
| Haemophilus influenzae | Gram-Negative | High | Retains good activity typical of fluoroquinolones. nih.govdrugbank.com |
| Pseudomonas aeruginosa | Gram-Negative | Moderate | Less active than ciprofloxacin. nih.gov |
| Enterobacteriaceae | Gram-Negative | Good | Generally less active than ciprofloxacin but still effective against many isolates. nih.gov |
Efficacy against Anaerobic Organisms
Unlike many earlier fluoroquinolones, moxifloxacin possesses significant activity against a wide range of anaerobic bacteria, making it suitable for treating mixed aerobic/anaerobic infections. fda.govnih.govyoutube.com Its efficacy extends to clinically important anaerobes isolated from human infections. nih.gov
Moxifloxacin has demonstrated high activity against the Bacteroides fragilis group, with a minimal inhibitory concentration (MIC₅₀) reported at 0.5 mg/L in one study. nih.gov It is also effective against Porphyromonas, Prevotella, and Fusobacterium species, as well as Gram-positive anaerobic cocci, with most strains inhibited by concentrations of 1 mg/L or less. nih.gov One study of 159 anaerobic isolates found that moxifloxacin inhibited 98% of strains at a concentration of 4 mg/L. nih.gov However, recent studies have noted an alarming increase in resistance among anaerobes in certain regions, suggesting the need for ongoing surveillance. unityfvg.itunits.it
| Anaerobic Group/Species | Moxifloxacin Activity Level | Reported MIC Values |
|---|---|---|
| Bacteroides fragilis group | High | MIC₅₀ of 0.5 mg/L. nih.gov |
| Porphyromonas spp. | High | Inhibited by ≤1 mg/L. nih.gov |
| Prevotella spp. | High | Inhibited by ≤1 mg/L. nih.gov |
| Fusobacterium spp. | High | Inhibited by ≤1 mg/L. nih.gov |
| Gram-positive anaerobic cocci | High | Generally inhibited by ≤1 mg/L. nih.gov |
Activity against Mycobacterial Strains, including Mycobacterium tuberculosis
Moxifloxacin is a key component in the treatment of multidrug-resistant tuberculosis (MDR-TB). nih.gov Its C-8 methoxy group enhances its ability to kill Mycobacterium tuberculosis in vitro. biorxiv.org Preclinical studies have shown that moxifloxacin is effective in murine TB models, reducing relapse rates and potentially shortening therapy duration. nih.govbiorxiv.org
The bactericidal action of moxifloxacin against M. tuberculosis involves the inhibition of DNA gyrase, which leads to DNA damage. researchgate.net This process induces a state of oxidative stress and the accumulation of reactive oxygen species (ROS) within the mycobacterial cells, contributing to their death. nih.govbiorxiv.org The drug's early bactericidal activity is comparable to that of first-line anti-TB drugs like isoniazid (B1672263) and rifampicin. nih.gov Moxifloxacin is also effective against non-replicating, persistent mycobacterial populations. researchgate.net Furthermore, it activates the SOS response in M. tuberculosis in a dose- and time-dependent manner, a process linked to DNA repair and potentially mutation. mdpi.com
Performance against Resistant Bacterial Strains (e.g., Ciprofloxacin-Resistant S. aureus)
Moxifloxacin often retains activity against bacterial strains that have developed resistance to older fluoroquinolones like ciprofloxacin. nih.gov It has shown enhanced potency and higher bactericidal activity against highly resistant Staphylococcus aureus strains compared to ciprofloxacin. nih.gov The structural features of moxifloxacin, particularly the C8-methoxy group, are believed to lower the propensity for selecting resistant mutants. nih.gov
In studies on S. aureus, topoisomerase IV is considered the primary target of moxifloxacin. nih.gov While single mutations in the gyrA gene have minimal impact on moxifloxacin's MIC, mutations in the topoisomerase IV gene lead to more significant increases. nih.gov Even in strains with double mutations conferring high-level ciprofloxacin resistance, moxifloxacin often maintains MIC values in the susceptible range. fda.gov In one in-vitro study, an average resistance of 18% was observed for moxifloxacin against S. aureus isolates, compared to 39% for ciprofloxacin. researchgate.net Similarly, moxifloxacin has demonstrated significantly greater effectiveness than ciprofloxacin and levofloxacin against ofloxacin-resistant S. aureus in experimental keratitis models. nih.gov However, it is less effective against biofilms formed by moxifloxacin-resistant isolates that also have high persister fractions. frontiersin.org
Isomer-Specific Anti-cancer Activities
While the antibacterial activity of moxifloxacin is primarily linked to its (S,S)-isomer, research into its anti-cancer properties has largely focused on modifying the parent drug to create novel derivatives and hybrids with enhanced cytotoxic potential against cancer cells. nih.govtoku-e.com
Activity of Moxifloxacin Derivatives and Hybrids against Cancer Cell Lines
The modification of moxifloxacin has yielded several promising anti-cancer compounds. These derivatives often exhibit greater cytotoxicity against cancer cells than the parent moxifloxacin, while remaining less toxic to normal cells. nih.govrsc.org
Moxifloxacin-Fatty Acid Hybrids: Novel conjugates of moxifloxacin with various fatty acids have shown significant cytotoxic potential against colon (SW480, SW620) and prostate (PC3) cancer cell lines. nih.govmdpi.com Hybrids with oleic acid and stearic acid were particularly potent, reducing the viability of PC3 and SW620 cells and inducing apoptosis. nih.govrsc.org These conjugates were found to be several times more cytotoxic against cancer cells than unconjugated moxifloxacin, with one oleic acid hybrid being tenfold more cytotoxic towards the PC3 cell line than the reference drug cisplatin (B142131). mdpi.com The mechanism of action includes the inhibition of NF-κB activation and a reduction in IL-6 secretion. nih.govrsc.org
Moxifloxacin-Metal Complexes: Copper complexes of moxifloxacin have been synthesized and screened for anti-proliferative activity. While the parent moxifloxacin showed no inhibitory activity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231, and BT-20), its copper conjugates exerted significant growth inhibitory and apoptosis-inducing effects, suggesting a cancer cell-specific activity. nih.gov
Other Hybrids: Moxifloxacin-isatin hybrids have also demonstrated anti-cancer activity against liver (HepG2), breast (MCF-7), and prostate (DU-145) cancer cells. toku-e.com The anti-cancer activity of moxifloxacin and its derivatives is linked to the inhibition of human topoisomerase II, an enzyme crucial for DNA replication in eukaryotic cells. toku-e.comnih.gov
| Moxifloxacin Derivative/Hybrid | Cancer Cell Line | Observed Effect |
|---|---|---|
| Moxifloxacin-Oleic Acid Hybrid | Prostate (PC3), Colon (SW480, SW620) | High cytotoxic potential (IC₅₀ < 5 µM against PC3). mdpi.com Tenfold more cytotoxic than cisplatin against PC3. mdpi.com |
| Moxifloxacin-Stearic Acid Hybrid | Prostate (PC3), Colon (SW620) | Strong cytotoxic activity, induced apoptosis. nih.govrsc.org |
| Moxifloxacin-Copper Complexes | Breast (MCF-7, T47D, MDA-MB-231, BT-20) | Significant growth inhibition and apoptosis induction. nih.gov |
| Moxifloxacin-Isatin Hybrids | Liver (HepG2), Breast (MCF-7), Prostate (DU-145) | Demonstrated anti-cancer activity. toku-e.com |
Relationship to Anti-Human Topoisomerase II Activity
The interaction of moxifloxacin and its stereoisomers with human topoisomerase II is a subject of scientific inquiry, particularly concerning the potential for repurposing this antibacterial agent for anticancer applications. Human topoisomerase II is a vital enzyme in eukaryotic cells, responsible for managing DNA topology during processes such as replication, transcription, and chromosome segregation. Its inhibition is a key mechanism for several established anticancer drugs.
In a study involving human topoisomerase II alpha, moxifloxacin alone did not show any inhibitory activity, either with or without the presence of UVA irradiation. researchgate.net This suggests that under certain experimental conditions, the direct interaction between moxifloxacin and this isoform of human topoisomerase II is minimal.
Pharmacokinetic and Metabolic Profiles of Moxifloxacin Stereoisomers
Absorption and Distribution of Active Isomer and Metabolites
Moxifloxacin (B1663623) exhibits wide distribution throughout the body, with tissue concentrations often surpassing those in the plasma. wikidoc.orgnih.gov It penetrates well into various tissues and fluids, including saliva, bronchial secretions, sinus mucosa, skin blister fluid, and lung tissues. nih.govresearchgate.netportico.orgwikidoc.org The volume of distribution at steady-state is approximately 2 L/kg. genixpharma.com Moxifloxacin is about 30-50% bound to serum proteins, a binding that is independent of the drug's concentration. wikidoc.org
The primary metabolites of moxifloxacin are the N-sulfate conjugate (M1) and the acyl glucuronide (M2). researchgate.netportico.orgkoreamed.org The peak plasma concentrations of the M2 metabolite are about 40% of the parent drug, while the plasma concentrations of the M1 metabolite are generally less than 10% of moxifloxacin. genixpharma.comwikipedia.orgfda.gov Neither of these metabolites is pharmacologically active. fda.gov
| Parameter | Value | Source(s) |
| Absolute Bioavailability | ~90% | drugbank.comnih.govresearchgate.net |
| Time to Peak Plasma Concentration | 0.5 - 4 hours | portico.org |
| Protein Binding | 30-50% | wikidoc.org |
| Steady-State Volume of Distribution | ~2 L/kg | genixpharma.com |
| M2 Peak Plasma Concentration (vs. Parent) | ~40% | genixpharma.comwikipedia.orgfda.gov |
| M1 Peak Plasma Concentration (vs. Parent) | <10% | genixpharma.comwikipedia.orgfda.gov |
Isomer-Specific Biotransformation Pathways
The metabolism of moxifloxacin is a phase II process, primarily involving conjugation reactions. researchgate.netresearchgate.net
N-Sulfate Conjugation (M1 Metabolite)
A significant portion of a moxifloxacin dose is metabolized into the N-sulfate conjugate, designated as M1. researchgate.netportico.orgresearchgate.net This metabolite accounts for approximately 38% of the administered dose. fda.govwikipedia.orgfda.gov The formation of the M1 metabolite occurs through sulfate (B86663) conjugation of the secondary amine on the C7 ring structure of moxifloxacin. portico.org
Acyl Glucuronidation (M2 Metabolite)
Another major biotransformation pathway for moxifloxacin is acyl glucuronidation, which results in the formation of the M2 metabolite. researchgate.netportico.orgresearchgate.net This pathway accounts for about 14% of the administered dose. fda.govwikipedia.orgfda.gov The M2 metabolite is formed by the conjugation of glucuronic acid with the carboxylic acid group of moxifloxacin. portico.org
Role of UGT and Sulfotransferase Enzymes in Isomer Metabolism
The biotransformation of moxifloxacin into its M1 and M2 metabolites is facilitated by specific phase II enzymes. Uridine diphosphate-glucuronosyltransferases (UGTs) are responsible for the acyl glucuronidation to form the M2 metabolite. researchgate.netfrontiersin.orgnih.gov Specifically, UGT1A1 has been identified as playing a role in this process. nih.govnih.gov Sulfotransferases (SULTs) are the enzymes responsible for the N-sulfate conjugation to form the M1 metabolite. frontiersin.orgnih.govnih.gov SULT2A1 is thought to be a key enzyme in the sulfation of moxifloxacin. nih.govresearchgate.net
Non-Involvement of Cytochrome P450 System
The cytochrome P450 (CYP450) enzyme system is not involved in the metabolism of moxifloxacin. fda.govdrugbank.comwikidoc.orgwikipedia.orgfda.govoup.comsmolecule.com In vitro studies have demonstrated that moxifloxacin does not inhibit major CYP450 isoenzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.govwikidoc.org This indicates a low likelihood of moxifloxacin altering the pharmacokinetics of drugs that are metabolized by these enzymes. wikidoc.org
Isomer-Specific Excretion Patterns
Moxifloxacin and its metabolites are eliminated from the body through both renal and fecal routes. researchgate.net Approximately 45% of an administered dose is excreted as unchanged moxifloxacin, with about 20% in the urine and 25% in the feces. fda.govdrugbank.comwikipedia.orgfda.gov
The excretion of the metabolites is specific to their chemical properties. The N-sulfate metabolite (M1) is primarily eliminated in the feces, accounting for roughly 38% of the dose. fda.govwikipedia.orgfda.gov Only a small amount of M1, about 2.5%, is found in the urine. researchgate.netresearchgate.netnih.gov In contrast, the acyl glucuronide metabolite (M2) is excreted exclusively in the urine, making up approximately 14% of the dose. fda.govwikidoc.orgwikipedia.orgfda.gov The total recovery of the administered dose as either unchanged drug or known metabolites is around 96%. wikipedia.orgfda.gov
| Compound | Percentage of Dose | Excretion Route | Source(s) |
| Unchanged Moxifloxacin | ~20% | Urine | fda.govdrugbank.comwikipedia.orgfda.gov |
| ~25% | Feces | fda.govdrugbank.comwikipedia.orgfda.gov | |
| M1 (N-Sulfate) | ~38% | Feces | fda.govwikipedia.orgfda.gov |
| ~2.5% | Urine | researchgate.netresearchgate.netnih.gov | |
| M2 (Acyl Glucuronide) | ~14% | Urine | fda.govwikidoc.orgwikipedia.orgfda.gov |
Renal and Biliary Excretion of Parent Isomer and Metabolites
Moxifloxacin is eliminated from the body through multiple pathways, including renal (kidney) and biliary/fecal (liver and intestines) excretion, as well as metabolic conversion. nih.gov The elimination process involves both the unchanged parent drug and its primary metabolites, the N-sulphonate conjugate (M1) and the acyl-glucuronide (M2). nih.govnih.gov These metabolites are the result of Phase II conjugation reactions and are considered microbiologically inactive. nih.govportico.org
Approximately 45% of an administered dose of moxifloxacin is excreted as the unchanged parent drug. drugbank.com This excretion is split between the renal and fecal routes, with about 19-22% of the dose recovered unchanged in the urine and approximately 25-26% in the feces. nih.govnih.govresearchgate.net
The two main metabolites have distinct excretion profiles:
Metabolite M1 (N-sulphonate): This metabolite is primarily eliminated via the fecal route, accounting for about 37-38% of the initial dose. nih.govresearchgate.net Only a small fraction, around 2.5% to 3% of the dose, is found in the urine, where it is cleared by active tubular secretion. nih.govresearchgate.net
Metabolite M2 (acyl-glucuronide): In contrast to M1, the M2 metabolite is exclusively found in the urine. portico.orgresearchgate.net It represents about 14% of the administered dose and is also cleared by active tubular secretion. nih.govresearchgate.net
Table 1: Excretion of Moxifloxacin and its Metabolites This table is interactive. You can sort and filter the data.
| Compound | Excretion Route | Percentage of Administered Dose (%) | Notes |
|---|---|---|---|
| Unchanged Moxifloxacin | Renal (Urine) | 19 - 22 | Excreted in unchanged form. nih.gov |
| Biliary/Fecal | 25 - 26 | Excreted in unchanged form. nih.gov | |
| Metabolite M1 (N-sulphonate) | Renal (Urine) | ~3 | Eliminated by active tubular secretion. nih.gov |
| Biliary/Fecal | 37 - 38 | Main excretion pathway for M1. nih.govresearchgate.net | |
| Metabolite M2 (acyl-glucuronide) | Renal (Urine) | ~14 | Exclusively found in urine; eliminated by active tubular secretion. nih.govresearchgate.net |
| Biliary/Fecal | 0 | Not detected in feces. nih.govportico.org |
Influence of Genetic Polymorphisms on Isomer Pharmacokinetics
Genetic variations, or polymorphisms, in genes that code for drug-metabolizing enzymes and drug transporters can significantly influence the pharmacokinetic parameters of moxifloxacin. nih.govresearchgate.net These genetic factors are emerging as an important contributor to the variability in drug exposure observed among patients. nih.gov Key genes identified as affecting moxifloxacin pharmacokinetics include UGT1A1, UGT1A9, ABCB1, and SLCO1B1. nih.govresearchgate.net
Effects of UGT1A1, UGT1A9, ABCB1, and SLCO1B1 Gene Polymorphisms
UGT1A1 and UGT1A9 : The UGT (UDP-glucuronosyltransferase) enzymes are responsible for the Phase II metabolism of moxifloxacin into its M2 (acyl-glucuronide) metabolite. nih.govup.ac.za UGT1A1 is the main isoform involved, with contributions from UGT1A3 and UGT1A9. nih.govup.ac.za Polymorphisms in these genes can alter metabolic activity. nih.gov For instance, carriers of the UGT1A16 allele showed significantly lower exposure to the M2 metabolite. nih.gov A study in South African patients found that the UGT1A SNP rs8175347 was associated with lower moxifloxacin clearance, while rs3755319 was linked to increased clearance. up.ac.za
ABCB1 : This gene, also known as the multidrug resistance gene (MDR1), codes for the P-glycoprotein (P-gp) transporter. nih.gov This transporter plays a role in the absorption, distribution, and elimination of moxifloxacin. nih.govup.ac.za Polymorphisms in ABCB1 can affect these processes. nih.gov For example, the MDR1 C3435T polymorphism may influence the absorption of moxifloxacin. nih.gov Studies have shown that variations in ABCB1 can lead to a decrease in the area under the curve (AUC) and maximum concentration (Cmax) of the drug. nih.gov Specifically, the ABCB1 SNP rs2032582 was associated with a significant reduction in bioavailability in one individual. nih.govup.ac.za
SLCO1B1 : The SLCO1B1 gene encodes the organic anion transporting polypeptide 1B1 (OATP1B1), which is a drug transporter. nih.gov Polymorphisms in this gene can affect the transport of moxifloxacin, potentially leading to increased AUC and Cmax. nih.gov
Impact on Pharmacokinetic Parameters (e.g., AUC, Cmax) for Isomers
Genetic polymorphisms in metabolizing enzymes and transporters directly impact key pharmacokinetic parameters, altering patient exposure to moxifloxacin. nih.gov
UGT Polymorphisms : In a study of South African tuberculosis patients, specific UGT1A genotypes were associated with significant changes in moxifloxacin clearance. up.ac.za The presence of the TA 5/6 repeat in rs8175347 was linked to a 20.6% lower clearance and an approximately 26% higher AUC compared to other genotypes. up.ac.za Conversely, patients with AC and AA genotypes for rs3755319 had an 11.6% higher clearance rate. up.ac.za
ABCB1 Polymorphisms : Variations in the ABCB1 gene have been shown to decrease drug exposure. nih.gov One study noted that polymorphisms in ABCB1 (rs2032582 and C3435T) suggest a hyper-metabolizer phenotype, resulting in a decrease in AUC for moxifloxacin. nih.gov An investigation into the MDR1 C3435T polymorphism found it could delay the absorption of moxifloxacin, although the total drug exposure (AUC) was ultimately unchanged. capes.gov.br Another study reported that the ABCB1 SNP rs2032582 was associated with a 40% reduced bioavailability in one patient. nih.govup.ac.za
SLCO1B1 Polymorphisms : Polymorphisms in the SLCO1B1 gene, which codes for the OATP1B1 transporter, can lead to an increase in both AUC and Cmax for moxifloxacin. nih.gov
Table 2: Influence of Gene Polymorphisms on Moxifloxacin Pharmacokinetic Parameters This table is interactive. You can sort and filter the data.
| Gene | Polymorphism (SNP) | Effect on Pharmacokinetics | Impact on AUC | Impact on Cmax | Impact on Clearance |
|---|---|---|---|---|---|
| UGT1A1 | UGT1A1\6* | Lower exposure to M2 metabolite. nih.gov | No direct data on parent drug | No direct data on parent drug | No direct data on parent drug |
| UGT1A | rs8175347 | Reduced clearance, increased exposure. up.ac.za | ~26% Higher | No data | 20.6% Lower |
| UGT1A | rs3755319 | Increased clearance. up.ac.za | Lower (inferred) | No data | 11.6% Higher |
| ABCB1 (MDR1) | C3435T | Delayed absorption. capes.gov.br | Unchanged capes.gov.br | Decreased nih.gov | No data |
| ABCB1 | rs2032582 | Reduced bioavailability. nih.govup.ac.za | Decreased nih.gov | Decreased nih.gov | No data |
| SLCO1B1 | Not specified | Increased drug exposure. nih.gov | Increased | Increased | No data |
Mechanisms of Resistance and Isomer Susceptibility
Target-Mediated Resistance in Bacterial Topoisomerases
The primary targets of moxifloxacin (B1663623) are DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. drugbank.com Mutations in the genes encoding the subunits of these enzymes can significantly reduce the drug's binding affinity, leading to resistance.
Mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes, which encode the A and B subunits of DNA gyrase respectively, are a primary mechanism of resistance. nih.govplos.org In Mycobacterium tuberculosis, mutations in gyrA are frequently observed in fluoroquinolone-resistant isolates, with specific mutations at codons 88-94 being particularly common. plos.orgplos.org For instance, in moxifloxacin-resistant M. tuberculosis, 87% of strains harbor mutations in gyrA. plos.orgplos.org The most frequent gyrA mutations associated with fluoroquinolone resistance include D94G and A90V. plos.org While less common, mutations in gyrB can also contribute to resistance. plos.orgplos.org In Staphylococcus aureus, a single mutation in gyrA can lead to a modest increase in the minimum inhibitory concentration (MIC) of moxifloxacin. asm.org
Table 1: Common gyrA Mutations in Fluoroquinolone-Resistant Mycobacterium tuberculosis
| Mutation | Frequency in FQ-Resistant Isolates |
|---|---|
| D94G | 21-32% |
| A90V | 13-20% |
Data sourced from a systematic review of clinical isolates. plos.org
In many bacteria, particularly gram-positive species like Streptococcus pneumoniae and Staphylococcus aureus, topoisomerase IV is a primary target for fluoroquinolones. asm.orgplos.org Mutations in the parC and parE genes, encoding the subunits of topoisomerase IV, are a significant cause of resistance. nih.govplos.org In S. aureus, a single mutation in parC or parE can result in a four- to eightfold increase in the MIC of moxifloxacin, suggesting that topoisomerase IV is the preferred target in this organism. asm.org Similarly, in S. pneumoniae, mutations in parC, particularly at Ser-79, are frequently associated with reduced susceptibility to fluoroquinolones. asm.orgnih.govasm.org The presence of mutations in both gyrA and parC leads to a substantial increase in resistance levels. nih.govasm.orgnih.govasm.org For example, a double mutation in S. aureus affecting both grlA (a parC homolog) and gyrA can increase the moxifloxacin MIC 16-fold. nih.gov
The specific isomer of a fluoroquinolone can influence which target mutation is selected first. Unlike older fluoroquinolones that primarily select for mutations in topoisomerase IV in S. pneumoniae, moxifloxacin has been shown to initially select for mutants with alterations in the GyrA subunit of DNA gyrase. researchgate.net This suggests that moxifloxacin has enhanced activity against DNA gyrase. researchgate.net This dual-targeting nature, with high affinity for both DNA gyrase and topoisomerase IV, is a key characteristic of newer fluoroquinolones like moxifloxacin. elsevier.esnih.gov However, in S. aureus, evidence suggests that moxifloxacin preferentially targets topoisomerase IV in vivo. asm.org The selection of a parC mutant by moxifloxacin has been observed in laboratory models. researchgate.net This differential targeting can impact the development of resistance; for instance, moxifloxacin retains significant activity against S. pneumoniae strains that have developed resistance to older fluoroquinolones through parC mutations. researchgate.net
Efflux Pump Mechanisms and Isomer Susceptibility
Reduced intracellular concentration of an antibiotic due to active efflux is another major mechanism of resistance. mdpi.commsdvetmanual.com
The overexpression of multidrug efflux pumps can actively transport fluoroquinolones out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness. elsevier.esmdpi.com In S. aureus, the norA gene encodes a well-characterized efflux pump that can confer resistance to quinolones. nih.govelsevier.esasm.org However, moxifloxacin appears to be a poor substrate for the NorA pump. asm.org Overexpression of NorA results in at most a twofold increase in the MIC of moxifloxacin, a significantly smaller effect than seen with older fluoroquinolones like ciprofloxacin (B1669076). nih.govasm.orgasm.org This is likely due to the chemical structure of moxifloxacin. researchgate.net In S. pneumoniae, efflux pumps like PmrA have been identified, and their activity can contribute to variable levels of resistance to fluoroquinolones. oup.com Moxifloxacin has been found to be a poor substrate for active efflux in S. pneumoniae as well. researchgate.net
Table 2: Impact of NorA Overexpression on Fluoroquinolone MICs in S. aureus
| Fluoroquinolone | Fold Increase in MIC with NorA Overexpression |
|---|---|
| Ciprofloxacin | 2- to 4-fold elsevier.es |
In gram-negative bacteria, fluoroquinolones enter the cell through porin channels in the outer membrane. elsevier.esmdpi.comelsevier.es A decrease in the expression of these porins can reduce the influx of the antibiotic, contributing to resistance. mdpi.comoup.com This mechanism, often coupled with the overexpression of efflux pumps, can lead to high-level resistance. msdvetmanual.com The chemical properties of a fluoroquinolone isomer, such as its hydrophobicity, can influence its ability to penetrate the bacterial cell envelope. researchgate.netoup.com While specific data on moxifloxacin isomer penetration through altered porins is limited, the general principle of reduced entry contributing to resistance is well-established for the fluoroquinolone class. mdpi.commsdvetmanual.comoup.com
Plasmid-Mediated Resistance to Fluoroquinolone Isomers
Plasmid-mediated resistance represents a significant clinical challenge as it allows for the horizontal transfer of resistance genes between bacteria, supplementing resistance that arises from chromosomal mutations. acs.orgpnas.orgnih.gov This form of resistance is typically conferred by extrachromosomal elements that encode for proteins that can disrupt the interaction between the quinolone and its enzyme target, modify the drug, or actively pump it out of the cell. acs.orgnih.gov While often conferring low-level resistance, the presence of these plasmids can facilitate the selection of higher-level resistance mutations. acs.orgnih.gov
Qnr proteins are a family of pentapeptide repeat proteins (PRPs) encoded by plasmid-borne genes that provide protection to DNA gyrase and topoisomerase IV from quinolone inhibition. nih.govnih.gov These proteins are thought to mimic the structure of DNA, allowing them to interact with the topoisomerases. oup.com
There are two primary proposed mechanisms for how Qnr proteins confer protection:
Target Protection: Qnr proteins can bind to DNA gyrase and topoisomerase IV, which may decrease the enzymes' ability to bind to chromosomal DNA. nih.govmdpi.com This action reduces the number of available enzyme-DNA targets for the quinolone to act upon. nih.gov
Direct Competition: These proteins may also directly inhibit quinolones from binding to the enzyme-DNA cleavage complex. nih.gov Some research suggests that Qnr proteins recognize the gyrase-DNA-drug complex and lead to the dissociation of the drug. oup.com
The family of Qnr proteins includes several variants, such as QnrA, QnrB, QnrC, QnrD, and QnrS, which have been identified on multiresistant plasmids in Enterobacteriaceae. nih.gov While the resistance they provide is often modest, it plays a crucial role in promoting the emergence of mutants with higher levels of resistance. nih.gov
Table 1: Overview of Qnr Protein Mechanisms
| Mechanism | Description | Key Proteins Involved | References |
|---|---|---|---|
| Target Protection | Binds to DNA gyrase and topoisomerase IV, reducing the number of available enzyme targets on the chromosome. | QnrA, QnrB, QnrS | nih.govnih.govmdpi.com |
| Inhibition of Quinolone Binding | Competes with quinolones for binding to the enzyme-DNA complex or facilitates drug dissociation. | QnrB1 | nih.govoup.com |
A significant mechanism of plasmid-mediated resistance involves the enzymatic modification of fluoroquinolones by acetyltransferases. The Aac(6')-Ib-cr protein is a notable example, representing a variant of an aminoglycoside acetyltransferase. nih.govnih.gov This enzyme has evolved the ability to inactivate fluoroquinolones, a class of entirely synthetic antimicrobials. nih.gov
The mechanism involves the N-acetylation of the unsubstituted amino nitrogen on the piperazinyl ring, a common feature in fluoroquinolones like ciprofloxacin and norfloxacin. nih.govnih.gov This chemical modification diminishes the drug's ability to inhibit its target enzymes. nih.gov The emergence of the Aac(6')-Ib-cr variant, which is distinguished by two specific point mutations (W102R and D179Y), highlights the adaptability of resistance enzymes, allowing them to cross antibiotic class boundaries. nih.govnih.gov
Impact of Stereochemistry on Resistance Development Propensity
The three-dimensional spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in the biological activity of fluoroquinolones and influences the propensity for resistance development. ontosight.ainih.gov The specific chirality of an isomer can significantly affect its potency and interaction with bacterial topoisomerases.
A well-known example is ofloxacin (B1677185), which exists as a racemic mixture. Its levorotatory isomer, levofloxacin (B1675101), is approximately twice as active as the parent compound. nih.govmdpi.com Moxifloxacin possesses two chiral centers, resulting in the possibility of four different isomers; the clinically used form is the (S,S)-isomer. researchgate.net
The structural features of specific isomers can also influence the likelihood of resistance selection. For instance, the C-8 methoxy (B1213986) group present in moxifloxacin is believed to lower the propensity for the development of resistance. toku-e.com Comparative studies have shown that moxifloxacin exerts a lower selective pressure for the emergence of resistant Streptococcus pneumoniae mutants when compared to levofloxacin. researchgate.net This suggests that isomers with enhanced activity against both primary and secondary enzyme targets may reduce the frequency at which resistant mutants are selected.
Table 2: Influence of Stereochemistry on Fluoroquinolone Activity and Resistance
| Compound | Isomer/Feature | Impact on Activity/Resistance | References |
|---|---|---|---|
| Ofloxacin | Levofloxacin (levorotatory isomer) | Approximately twice as active as ofloxacin. | nih.govmdpi.com |
| Moxifloxacin | (S,S)-isomer | The active clinical form. | researchgate.net |
| Moxifloxacin | C-8 methoxy group | Associated with a lower propensity for resistance development. | toku-e.com |
| Moxifloxacin vs. Levofloxacin | N/A | Moxifloxacin shows a lower selective pressure for resistant S. pneumoniae. | researchgate.net |
Cross-Resistance Patterns and Isomer Efficacy
Cross-resistance, where resistance to one antibiotic confers resistance to others in the same class, is a common phenomenon among fluoroquinolones. nih.govresearchgate.net Resistance typically develops through a stepwise accumulation of mutations in the target genes (gyrA and parC) or through other mechanisms like efflux pump upregulation. hardydiagnostics.com
The efficacy of newer isomers like moxifloxacin can be compromised by pre-existing resistance to older fluoroquinolones. Studies on Mycobacterium tuberculosis have demonstrated that the majority of isolates resistant to ofloxacin also exhibit elevated Minimum Inhibitory Concentrations (MICs) for levofloxacin and moxifloxacin. asm.org However, the degree of cross-resistance is not uniform and often depends on the specific mutation present in the quinolone resistance-determining region (QRDR) of the gyrA gene. asm.org For example, certain gyrA mutations (Ala90Val, Asp94Ala, Asp94Tyr) in M. tuberculosis lead to low-level moxifloxacin resistance, while other mutations result in higher-level resistance. asm.org
In some bacterial species, cross-resistance patterns are predictable enough that a single fluoroquinolone can act as a class representative for susceptibility testing. nih.gov However, it is occasionally observed that a strain resistant to the class representative may remain susceptible to another member of the fluoroquinolone class. nih.gov Furthermore, cross-resistance to fluoroquinolones is often linked to multidrug-resistant (MDR) phenotypes, which can involve mutations that decrease cell permeability, such as the marA mutation in E. coli. researchgate.netnih.gov
Degradation, Stability, and Impurity Profiling of Moxifloxacin Isomers
Studies on Racemization as a Degradation Pathway for Moxifloxacin (B1663623)
Moxifloxacin hydrochloride possesses two chiral centers, which means four different isomers can exist: the active (S,S)-isomer, its (R,R)-enantiomer, and two diastereomers (R,S and S,R). nih.gov Consequently, evaluating the potential for racemization—the conversion of the active (S,S)-isomer to its enantiomer—is a critical aspect of its stability profiling.
Several studies have developed and validated analytical methods, such as capillary electrophoresis, specifically to separate these four potential isomers and investigate whether racemization is a viable degradation pathway. nih.govscispace.com Research has consistently shown that racemization is not a significant degradation route for moxifloxacin hydrochloride, either in the solid state or in solution. nih.govajptonline.comresearchgate.net Stress testing on solid-state moxifloxacin hydrochloride at 40°C/75% relative humidity (RH), 60°C, and under controlled light exposure for 12 weeks did not result in the formation of isomeric impurities at a level of 0.05% or greater. ajptonline.com Similarly, stressed solutions of moxifloxacin under acidic, neutral, basic, or oxidizing conditions showed no significant racemization. ajptonline.com The structural reason for this stability is that an inversion of the chiral centers would require the cleavage of non-activated carbon-carbon single bonds, which is an energetically unfavorable process. ajptonline.com These findings provide confirmatory evidence that racemization is an unlikely degradation pathway for the drug. ajptonline.com
Stability under Stress Conditions
Forced degradation studies are essential for elucidating the inherent stability characteristics of an active substance and for developing stability-indicating analytical methods. ajptonline.com Moxifloxacin has been subjected to a range of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonisation (ICH) guidelines. ijrpc.comjocpr.com
Moxifloxacin is susceptible to degradation in aqueous solutions, particularly under acidic and alkaline conditions. ajptonline.comijrpc.com Studies have shown that the degradation process in both acidic (1M HCl) and alkaline (1M NaOH) environments follows pseudo-first-order kinetics. ajptonline.com The drug exhibits its greatest stability in the pH range of 6.8 to 8.0. ajptonline.com
One study quantified the extent of degradation under different hydrolytic conditions, as summarized in the table below. ijrpc.com
| Condition | Degradation (%) | Reference |
|---|---|---|
| Acidic (18.9%) | 18.9% | ijrpc.com |
| Basic (22.32%) | 22.32% | ijrpc.com |
| Neutral (15.7%) | 15.7% | ijrpc.com |
The chemical structure of moxifloxacin is vulnerable to oxidation. Forced degradation studies using hydrogen peroxide (H₂O₂) have confirmed its susceptibility to oxidative stress. ijrpc.comjocpr.comresearchgate.net In one study, exposure to hydrogen peroxide resulted in 32.81% degradation of moxifloxacin after 11 days. ijrpc.com Another investigation using potassium permanganate (B83412) as the oxidizing agent found that the oxidation process followed second-order reaction kinetics and was dependent on the acidity of the solution, with the highest reaction rate observed at pH 3.0. researchgate.net This oxidative stress resulted in the formation of several degradation products, including two identified as hydroxyl derivatives of moxifloxacin and two others as their subsequent oxidation product analogs. researchgate.net
Moxifloxacin is known to be a photosensitive compound that degrades upon exposure to light, particularly UV radiation. researchgate.netudhtu.edu.uanih.gov While it is relatively stable when exposed to daylight, with one study reporting 7.4% degradation after 11 days, it is not stable when exposed directly to a UV lamp. researchgate.netijrpc.com The photodegradation of moxifloxacin in aqueous solutions follows first-order kinetics and is significantly influenced by pH. nih.gov The reaction is subject to specific acid and base catalysis, with the rate of degradation increasing in both acidic and alkaline regions. nih.gov The drug exhibits maximum photostability around pH 7.5. nih.gov
The table below presents the apparent first-order rate constants for moxifloxacin photodegradation at various pH levels.
| pH | Apparent First-Order Rate Constant (kobs) (min-1) | Reference |
|---|---|---|
| 2.0 | 9.50 x 10-4 | nih.gov |
| 7.5 | 0.69 x 10-4 | nih.gov |
| 12.0 | 19.50 x 10-4 | nih.gov |
Studies have also identified several photoproducts, including those resulting from the cleavage and modification of the diazabicyclononane side chain. nih.govnih.gov Encapsulation of moxifloxacin hydrochloride in halloysite (B83129) nanotubes has been shown to increase its resistance to degradation from both visible and UV light. udhtu.edu.ua
The stability of moxifloxacin under thermal stress has been evaluated in several studies. While the drug is found to be stable when exposed to dry heat at 60°C for 30 days, degradation can occur at higher temperatures or over longer exposure times. researchgate.netudhtu.edu.ua One study using a densitometric TLC method found that heating moxifloxacin hydrochloride at 100°C for 8 hours resulted in a decrease in recovery to 91%, with the detection of three degradation products. researchgate.net In another investigation, encapsulation in halloysite nanotubes increased the thermal stability of moxifloxacin, with 14% less degradation observed after thermostating at 60°C for 24 hours compared to the non-encapsulated form. udhtu.edu.ua
Influence of Environmental Factors and Metal Ions on Isomer Stability
Environmental factors such as humidity and the presence of metal ions can significantly impact the stability of moxifloxacin. When stored under high relative humidity (RH) conditions of 75% and 90% for one month, moxifloxacin hydrochloride was found to convert into a hydrated crystalline form which is less soluble than the initial anhydrous form. researchgate.net
The presence of metal ions has a pronounced effect on the degradation of moxifloxacin, particularly in solution. Studies investigating acidic hydrolysis at elevated temperatures (90°C and 110°C) found that the presence of metal ions such as Cu(II), Fe(III), Al(III), and Zn(II) accelerated the decomposition of the drug. ptfarm.plresearchgate.net The decomposition follows first-order kinetics, and the catalytic effect of the ions decreases in the order: Cu(II) > Fe(III) > Al(III) > Zn(II). ptfarm.pl The presence of Cu(II) ions had the most significant impact, substantially increasing the rate of degradation compared to the solution without metal ions. ptfarm.plresearchgate.net
The table below shows the kinetic parameters for moxifloxacin hydrolysis at 90°C in the presence of various metal ions.
| Solution | Rate Constant (k) (h-1) | Half-life (t0.5) (h) | Reference |
|---|---|---|---|
| Moxifloxacin only | 0.0039 | 177.72 | ptfarm.pl |
| + Zn(II) | 0.0049 | 141.46 | ptfarm.pl |
| + Al(III) | 0.0051 | 135.91 | ptfarm.pl |
| + Fe(III) | 0.0052 | 133.29 | ptfarm.pl |
| + Cu(II) | 0.0102 | 67.96 | ptfarm.pl |
Interestingly, the effect of metal ions on photostability shows a different trend depending on the physical state. In solutions, metal ions enhance the photodegradation of moxifloxacin, with Cu(II) and Fe(III) having a greater influence than Zn(II) and Al(III). nih.govresearchgate.net In the solid phase, however, all tested metal ions were found to decrease the photodegradation of the drug. nih.govresearchgate.net
Impurity Profiling and Isomer-Related Impurities
The impurity profile of a drug substance is a critical aspect of its quality, safety, and efficacy. For moxifloxacin, a synthetic fluoroquinolone antibiotic with two chiral centers, the control of impurities, particularly stereoisomers, is paramount. nih.gov The active pharmaceutical ingredient (API) is the S,S-isomer. However, the manufacturing process and subsequent storage can lead to the formation of other stereoisomers and related substances. nih.govresearchgate.net Regulatory bodies require stringent control and monitoring of these impurities.
Comprehensive impurity profiling involves the identification and quantification of each potential impurity in the drug substance and finished product. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common. researchgate.netresearchgate.net Methods using reversed-phase (RP-HPLC) columns, such as C18, are frequently developed and validated to separate moxifloxacin from its process-related impurities and degradation products. researchgate.netresearchgate.net
Forced degradation studies are integral to developing stability-indicating analytical methods. These studies expose moxifloxacin to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation products. researchgate.netijrpc.com Studies have shown that moxifloxacin is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. researchgate.netijrpc.com Photodegradation is also a known pathway, with the rate influenced by pH and the presence of metal ions. researchgate.netnih.gov The identification of these degradants is crucial for a complete impurity profile. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are used to elucidate the structures of these degradation products. researchgate.netresearchgate.net
Isomer-Related Impurities
Moxifloxacin hydrochloride possesses two chiral centers, which means four different stereoisomers can exist: the therapeutically active (S,S)-isomer, its enantiomer (the R,R-isomer), and two diastereomers (the R,S- and S,R-isomers). nih.govresearchgate.net The (R,R)-enantiomer is a significant potential impurity. researchgate.net The separation and quantification of these isomers are challenging due to their similar physicochemical properties.
Specialized analytical methods are required to resolve and quantify these chiral impurities. Capillary electrophoresis (CE) has been successfully developed and validated for the enantiomeric purity testing of moxifloxacin hydrochloride. One such method was capable of separating the (S,S)-isomer from its (R,R)-enantiomer and the (R,S)- and (S,R)-diastereomers. nih.gov
Chiral HPLC is another powerful technique for separating enantiomers. Methods have been established using chiral columns, such as those based on cellulose (B213188) derivatives (e.g., DAICEL CHIRALPAK), to achieve separation between the (S,S)- and (R,R)-isomers. google.comingentaconnect.com Another approach involves using a standard achiral column (like a C18) but adding a chiral reagent, such as L-isoleucine and copper(II), to the mobile phase to form diastereomeric complexes that can be separated. researchgate.net These methods are validated to be specific, linear, accurate, and precise for quantifying the isomeric impurities, often with detection limits as low as 0.1 μg/mL. researchgate.netingentaconnect.com
The table below summarizes some of the known isomer-related and other process-related impurities of moxifloxacin, as identified in scientific literature and by pharmaceutical reference standard suppliers.
Table 1: Identified Impurities of Moxifloxacin
| Impurity Name/Designation | Other Names/Synonyms | Molecular Formula (Base) | Reference(s) |
|---|---|---|---|
| Moxifloxacin EP Impurity A | (S,S)-1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C20H21F2N3O3 | allmpus.com |
| Moxifloxacin EP Impurity B | N/A | C22H27N3O5 | allmpus.com |
| Moxifloxacin EP Impurity C | N/A | C22H26FN3O4 | allmpus.com |
| Moxifloxacin EP Impurity D | Moxifloxacin HCl Isomer | C21H25ClFN3O4 | allmpus.com |
| Moxifloxacin EP Impurity E | Moxifloxacin Desmethyl Analog | C20H22FN3O4 | pharmaffiliates.com |
| Moxifloxacin EP Impurity F | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid | C22H27FN3O4 | pharmaffiliates.com |
| Moxifloxacin Impurity G | (R,R)-Moxifloxacin; ent-Moxifloxacin; (4aR,7aR)-Moxifloxacin | C21H24FN3O4 | veeprho.comveeprho.compharmaffiliates.com |
| Moxifloxacin EP Impurity H | Moxifloxacin Methyl Ester | C22H26FN3O4 | pharmaffiliates.com |
This table is interactive and can be sorted by clicking on the column headers.
The development and validation of these sophisticated analytical methods are essential for ensuring the quality of moxifloxacin. researchgate.net By accurately profiling and controlling both isomer-related and other impurities, manufacturers can ensure the consistency, stability, and safety of the final drug product. The stability-indicating nature of these methods is confirmed when the mass balance in forced degradation studies is close to 100%, demonstrating that all degradation products are accounted for. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Moxifloxacin |
| Moxifloxacin hydrochloride |
| (S,S)-Moxifloxacin |
| (R,R)-Moxifloxacin |
| (R,S)-Moxifloxacin |
| (S,R)-Moxifloxacin |
| Moxifloxacin EP Impurity A |
| Moxifloxacin EP Impurity B |
| Moxifloxacin EP Impurity C |
| Moxifloxacin EP Impurity D |
| Moxifloxacin EP Impurity E |
| Moxifloxacin EP Impurity F |
| Moxifloxacin Impurity G |
| Moxifloxacin EP Impurity H |
| Decarboxy Moxifloxacin |
| L-isoleucine |
Computational Studies and Molecular Modeling of Moxifloxacin Stereoisomers
Molecular Docking Studies for Isomer-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a drug molecule, or ligand, fits into the binding site of its protein target. For moxifloxacin (B1663623) and its isomers, docking studies are essential for visualizing and quantifying their interactions with key bacterial enzymes.
The primary targets for fluoroquinolone antibiotics, including moxifloxacin, are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.comrsc.org These enzymes are responsible for managing the topological state of DNA during replication and transcription. portlandpress.com Moxifloxacin inhibits these enzymes by stabilizing a ternary complex between the enzyme and cleaved DNA, which ultimately leads to bacterial cell death. rsc.org
Molecular docking studies have been employed to analyze the binding mode of moxifloxacin within the quinolone resistance-determining region (QRDR) of these enzymes. researchgate.net Research has identified key amino acid residues critical for the interaction. For instance, studies on DNA gyrase have highlighted that residues such as Asp87 and Arg121 are pivotal for the binding of fluoroquinolones. researchgate.net The interaction often involves the quinolone's carboxyl group and the keto group forming a water-metal ion bridge with the enzyme. researchgate.net
While many studies focus on the active moxifloxacin molecule, the principles of stereoselectivity suggest that the (S,S) and (R,R) isomers will have different binding affinities due to their distinct three-dimensional arrangements. The specific fit of the (S,S)-isomer is thought to allow for more favorable interactions within the binding pocket compared to the (R,R)-isomer. Computational studies on moxifloxacin derivatives have been used to explore the impact of structural modifications on binding affinity. conicet.gov.arnih.gov For example, docking simulations of a moxifloxacin derivative (labeled 8D) against a mutated DNA gyrase from Porphyromonas gingivalis yielded a strong binding-free energy, suggesting potent inhibitory activity. conicet.gov.ar
Below is a table of representative binding energy data from docking studies of moxifloxacin and its derivatives with DNA gyrase.
| Compound | Target Enzyme | Binding-Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| Moxifloxacin | Mutated DNA Gyrase (P. gingivalis) | -8.9 | conicet.gov.arnih.gov |
| Moxifloxacin Derivative (8D) | Mutated DNA Gyrase (P. gingivalis) | -9.9 | conicet.gov.arnih.gov |
Molecular Dynamics Simulations to Elucidate Isomer-Enzyme Interactions
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the interactions between moxifloxacin isomers and their target enzymes. fortuneonline.org MD simulations track the movements and conformational changes of the ligand-protein complex over time, providing deeper insights into the stability of binding and the specific molecular interactions involved. researchgate.net
MD simulations performed on the moxifloxacin-gyrase-DNA complex have revealed the intricate network of interactions that stabilize the drug at its binding site. fortuneonline.org These studies show that moxifloxacin forms hydrogen bonds and salt bridge networks with key residues like Arg128 and Asp94 of the gyrase enzyme. fortuneonline.org The simulations can also trace the potential pathway of the drug molecule as it moves from its initial binding pocket toward the cleaved DNA strands, a critical step in its inhibitory mechanism. conicet.gov.arfortuneonline.org
The binding free energy, a measure of the strength of the association, can be calculated from MD simulation trajectories using methods like the Molecular Mechanics Generalized Born Surface Area (MMGBSA) approach. fortuneonline.org These calculations provide a quantitative assessment of binding affinity that accounts for the dynamic nature of the system. For the moxifloxacin-gyrase-DNA complex, binding free energies were calculated at various points along a simulation trajectory, showing fluctuations in the interaction strength as the complex evolves. fortuneonline.org
The following table presents binding free energy values calculated from an MD simulation of moxifloxacin with a DNA-gyrase complex.
| Simulation Frame | System | Calculated Binding Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| 634 | Moxifloxacin-uncut DNA-gyrase | -29.9 | fortuneonline.org |
| 1531 | Moxifloxacin-uncut DNA-gyrase | -50.5 | fortuneonline.org |
| 2204 | Moxifloxacin-uncut DNA-gyrase | -38.9 | fortuneonline.org |
| 3883 | Moxifloxacin-uncut DNA-gyrase | -37.4 | fortuneonline.org |
| 4119 | Moxifloxacin-uncut DNA-gyrase | -37.9 | fortuneonline.org |
These simulations underscore the dynamic interplay between the drug and its target, which is essential for understanding its mechanism of action. Although these specific studies focus on the active moxifloxacin molecule, the same methodologies are applicable to its less active stereoisomer to computationally validate and explain the observed differences in their biological effects.
In Silico Prediction of Isomer Biological Activities and Properties
Beyond studying target interactions, computational methods can predict a wide range of biological activities and physicochemical properties for drug molecules. These in silico prediction tools use a molecule's structure to forecast its potential pharmacological effects, metabolic fate, and toxicity profile. mdpi.comresearchgate.net
Software programs like PASS (Prediction of Activity Spectra for Substances) analyze a chemical structure and predict its biological activity spectrum based on structure-activity relationships derived from a large database of known compounds. mdpi.comscielo.br For fluoroquinolones, such tools can predict their primary antibacterial activity by identifying them as DNA topoisomerase inhibitors. mdpi.com The prediction is often expressed as a probability of being active (Pa) versus a probability of being inactive (Pi). scielo.br
Other in silico models are designed to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For example, computational tools were used to predict the toxicity of newly designed moxifloxacin derivatives, helping to identify candidates with potentially safer profiles before synthesis. conicet.gov.arnih.gov These predictions are crucial for early-stage drug development, allowing researchers to prioritize compounds with a higher likelihood of success.
While direct comparative in silico predictions for the (S,S) and (R,R) isomers of moxifloxacin are not extensively detailed in the literature, these computational models provide the framework to do so. By inputting the distinct structures of each stereoisomer, these tools could generate predictions for their respective biological activities and properties, offering a theoretical explanation for their differing pharmacodynamic and pharmacokinetic profiles.
The table below illustrates the conceptual output from an in silico biological activity prediction tool.
| Compound | Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) | Reference |
|---|---|---|---|---|
| Moxifloxacin Isomer | DNA gyrase inhibitor | Predicted Value | Predicted Value | mdpi.comscielo.br |
| This compound | Topoisomerase IV inhibitor | Predicted Value | Predicted Value | mdpi.comscielo.br |
Future Directions in Moxifloxacin Isomer Research
Development of Novel Stereoselective Synthetic Pathways
The pharmacological activity of moxifloxacin (B1663623) resides in its (S,S)-isomer, making the development of efficient and scalable stereoselective synthetic methods a primary goal for future research. Current manufacturing often relies on the synthesis of a racemic mixture followed by resolution, but future pathways aim for direct enantioselective synthesis to improve yield and reduce costs.
A significant area of focus is the use of biocatalysis. Enzymes, particularly lipases, have shown considerable promise in the kinetic resolution of key chiral intermediates. For instance, Candida Antarctica Lipase (B570770) B (CAL-B) has been effectively used for the hydrolytic resolution of racemic cis-dimethyl-1-acetylpiperidine-2,3-dicarboxylate, a crucial precursor for moxifloxacin. escholarship.org Research has demonstrated that only the N-acetyl dimethyl ester of this precursor is a suitable substrate for CAL-B, highlighting the enzyme's specificity. escholarship.org Further studies have optimized this resolution, achieving high enantioselectivity (E value of 80) at specific temperatures and pH levels. asm.org Future work will likely involve the rational design and directed evolution of lipases to further enhance their activity and stereoselectivity for moxifloxacin intermediates. engineering.org.cn One study reported improving the efficiency of a lipase from Sporisorium reilianum by 193 times through rational design for synthesizing a moxifloxacin chiral intermediate. engineering.org.cndrugbank.com
Another promising avenue is the stereoselective synthesis of the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine core, which is the most critical intermediate due to its two chiral centers. nih.gov Patented methods describe the optical resolution of intermediates like dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate through enzymatic hydrolysis to achieve an optical purity of over 99%. nih.gov Additionally, the use of chiral auxiliaries, such as naproxen, in the synthesis of this core structure is an area for further exploration and optimization. asm.org Combining steps, such as dehydration, N-acylation, and cyclization into a one-pot synthesis, represents another strategy to meet industrial demands for efficiency. asm.org
Exploration of Underexplored Isomer-Specific Biological Activities
The most well-known off-target effect of moxifloxacin is the prolongation of the QT interval, which can increase the risk of cardiac arrhythmias like Torsades de Pointes (TdP). researchgate.net This effect is attributed to the blockade of the human ether-a-go-go-related gene (hERG) potassium channels in the heart. mdpi.comijcva.org However, the specific contribution of each isomer to this cardiotoxicity is not well-defined. Future studies should conduct head-to-head comparisons of the (S,S)- and (R,R)-isomers' effects on various cardiac ion channels (IKr, IKs) to determine if one is more cardiotoxic than the other. nih.govnih.gov Such data could guide the development of analogs with a reduced affinity for cardiac channels while retaining antibacterial potency.
Beyond cardiotoxicity, the potential for other biological activities warrants investigation. For example, studies on fluoroquinolone conjugates have hinted at anti-cancer properties. mdpi.com It is crucial to systematically screen both the (S,S)- and (R,R)-isomers of moxifloxacin against various cancer cell lines to identify any isomer-specific cytotoxic or anti-proliferative effects. Other potential activities, such as anti-inflammatory or immunomodulatory effects, should also be systematically explored for each isomer. Some research has investigated the anti-urease activity of fluoroquinolones, and while moxifloxacin showed weak inhibition, this points toward the possibility of other underexplored enzymatic targets. nih.gov The (R,R)-isomer, though less active as an antibiotic, does possess a broad spectrum of antimicrobial activity and may have unique interactions or applications.
Advanced Analytical Techniques for Trace Isomer Detection
The presence of the (R,R)-isomer as an impurity in pharmaceutical formulations necessitates the development of highly sensitive and accurate analytical methods for its detection and quantification, even at trace levels. researchgate.net Future research will focus on creating faster, more efficient, and greener analytical techniques.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for chiral separations. Future advancements will likely involve the development of novel chiral stationary phases (CSPs) that offer better resolution and faster analysis times. One method utilizes a chiral column with cellulose-tris(3,5-dimethylphenylcarbamate) as packing to separate the moxifloxacin intermediate and its enantiomer. researchgate.net An alternative approach that avoids the high cost of chiral columns is ligand-exchange chromatography. This technique uses a chiral additive, such as an L-isoleucine-Cu(II) complex, in the mobile phase with a standard achiral C18 column to separate the enantiomers. nih.govresearchgate.net This method has proven capable of detecting the (R,R)-enantiomer at levels as low as 0.1 μg/mL. researchgate.net
Emerging techniques are moving towards electrochemical detection. A notable development is an enantioselective sensor built on a carbon paste electrode modified with a graphene-β-Cyclodextrin-nanocomposite. researchgate.net This sensor demonstrates preferential binding to the (S,S)-isomer over the (R,R)-isomer, enabling the determination of the enantiomeric ratio in a sample. researchgate.net Another advanced approach uses molecularly imprinted polymers (MIPs) for the specific recognition of moxifloxacin. medsafe.govt.nz Future research could integrate MIPs with highly sensitive electrochemical transducers to create robust sensors for real-time monitoring of chiral purity during manufacturing.
| Technique | Principle | Key Features/Findings | Reference |
|---|---|---|---|
| Normal Phase HPLC | Chiral Stationary Phase (CSP) | Uses a cellulose-tris(3,5-dimethylphenylcarbamate) packed column to separate intermediates. | researchgate.net |
| Ligand-Exchange Chiral Chromatography | Chiral additive in mobile phase (L-isoleucine-Cu(II)) with an achiral column. | Separates (S,S) and (R,R) enantiomers in less than 20 minutes; LOD of 0.1 µg/mL for the (R,R)-isomer. | nih.govresearchgate.net |
| Capillary Electrophoresis | Differential migration in an electric field. | Validated for determining the enantiomeric purity of moxifloxacin hydrochloride. | researchgate.net |
| Electrochemical Sensor | Molecular recognition using a modified electrode (graphene-β-Cyclodextrin). | Selectively binds the S,S-isomer more strongly than the R,R-isomer, allowing for enantiomeric ratio prediction. | researchgate.net |
Mechanistic Studies on Isomer-Specific Resistance Development
Bacterial resistance to fluoroquinolones primarily arises from mutations in the target enzymes—DNA gyrase (GyrA) and topoisomerase IV (ParC)—and through the action of efflux pumps. rcsb.orgacs.orgnih.govfrontiersin.org The C8-methoxy group and the bulky C7-bicycloamine substituent of moxifloxacin are thought to enhance its activity against resistant mutants and reduce its susceptibility to efflux. medsafe.govt.nz For many bacteria, resistance to moxifloxacin requires mutations in both target enzymes. researchgate.netnih.gov
A critical gap in current knowledge is whether the two isomers of moxifloxacin contribute differently to the development of resistance. Future research must investigate the isomer-specific interactions with both wild-type and mutated target enzymes. It is essential to determine if the (R,R)-isomer has a different binding affinity for mutated GyrA or ParC compared to the active (S,S)-isomer. Such a difference could mean that the presence of the (R,R)-isomer as an impurity might either antagonize the active isomer or, conversely, select for different resistance mutations. Studies comparing the inhibitory concentrations (IC50s) of each isomer against a panel of genetically defined mutant enzymes are needed. asm.org While some studies suggest topoisomerase IV is the primary target in S. aureus and DNA gyrase is the primary target in S. pneumoniae for moxifloxacin, these studies need to be repeated with pure isomers to confirm if the target preference is stereospecific. asm.orgresearchgate.net
Computational Design of Stereoselective Moxifloxacin Analogs
Computational chemistry offers powerful tools to accelerate the design of novel antibiotics. unimi.itnih.gov Future research should harness methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to specifically design stereoselective moxifloxacin analogs. researchgate.netconicet.gov.ar The goal is to create new chemical entities with enhanced activity against resistant pathogens, improved safety profiles, and optimized pharmacokinetic properties.
Molecular docking studies can be used to model the interaction of different moxifloxacin isomers and novel analogs with the active sites of both bacterial topoisomerases and off-target proteins like the hERG channel. nih.govfortuneonline.org By generating various stereoisomeric states in silico, researchers can predict which chiral configurations will have the strongest binding to bacterial targets while having the weakest interaction with human proteins, thereby designing out cardiotoxicity. fortuneonline.orgresearchgate.net Such studies can elucidate the importance of specific functional groups, like the benzenesulfonyl moiety in some analogs, in enhancing binding to DNA gyrase. conicet.gov.ar
Furthermore, QSAR models can establish mathematical relationships between the structural features of a series of analogs and their biological activity. acs.org This can guide the synthesis of new compounds by predicting the activity of molecules before they are created. nih.govfrontiersin.org These computational approaches can also be applied to the enzymes used in synthesis, as demonstrated by the use of molecular docking to guide the rational design of a more efficient lipase for producing a moxifloxacin intermediate. engineering.org.cn The integration of these computational tools into the drug discovery pipeline will be essential for the efficient development of the next generation of stereochemically pure and highly effective fluoroquinolone antibiotics.
Q & A
Q. What analytical techniques are most robust for distinguishing moxifloxacin isomers, and how do their methodological parameters influence accuracy?
Moxifloxacin isomers require precise separation and characterization. A validated micellar HPLC method using a C18 column with a sodium dodecyl sulfate (SDS)-based mobile phase (pH 3.5, 0.15 M SDS, 7.5% isopropanol) achieves separation of isomers and degradation products. Critical parameters include flow rate (0.6 mL/min), column temperature (60°C), and detection wavelength (295 nm), optimized via central composite design . Vibrational spectroscopy (Raman/IR) combined with density functional theory (DFT) calculations (frequency correction factor: 0.973) provides complementary structural validation, with peak discrepancies <10 cm⁻¹ in fingerprint regions .
Q. How can computational tools aid in predicting moxifloxacin isomer stability and reactivity?
The OptCAMD framework decomposes isomer design into preliminary molecular group optimization, SMILES-based isomer generation, and verification steps. For moxifloxacin, this involves evaluating steric hindrance, electronic effects, and thermodynamic stability using quantum mechanical calculations. Validation against experimental spectral data (e.g., DFT-corrected IR/Raman) ensures computational reliability .
Q. What in vivo experimental designs are appropriate for assessing isomer-specific pharmacological effects?
Double-blind, randomized, placebo/moxifloxacin-controlled studies with nested crossover designs are standard. For example, subcutaneous administration (75 mg/kg daily) in postnatal mice evaluates locomotor function and body mass changes, using mixed-effects models and Kaplan-Meier survival analysis to distinguish isomer-specific toxicity .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo isomer efficacy data be resolved methodologically?
Discrepancies often arise from bioavailability or metabolic differences. Integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro microsomal stability assays (e.g., CYP450 inhibition profiles). For in vivo validation, use isotope-labeled isomers in mass spectrometry imaging to track tissue distribution and metabolite formation .
Q. What strategies optimize isomer synthesis while minimizing chiral impurities?
Asymmetric catalysis (e.g., chiral Lewis acids) with real-time reaction monitoring via inline Raman spectroscopy ensures enantiomeric excess >99%. Central composite design (CCD) optimizes parameters like temperature, catalyst loading, and solvent polarity. Post-synthesis, chiral stationary phase HPLC (CSP-HPLC) quantifies impurities, validated against Green Analytical Procedure Index (GAPI) criteria .
Q. How can multi-omics data integration elucidate isomer-specific mechanisms in antimicrobial resistance?
Combine Iso-Seq transcriptomics (SMRT Link software) with proteomics to map isomer-induced gene splicing variants and protein expression changes. For example, co-analysis of RNA-Seq (differential expression) and molecular dynamics simulations identifies isomer-target binding affinities. Community tools like SQANTI and TAMA refine isoform annotation .
Q. What statistical frameworks address reproducibility challenges in isomer research?
Mixed-effects models with Geisser-Greenhouse correction control for inter-subject variability in pharmacological studies. For spectroscopic data, multivariate analysis (e.g., PCA) reduces noise, while Fisher’s exact test or Sidak’s post hoc analysis identifies significance in categorical outcomes (e.g., toxicity incidence) .
Methodological Pitfalls & Solutions
Q. How to mitigate spectral overlap in isomer characterization?
Use 2D correlation spectroscopy (e.g., COSY, HSQC) to resolve overlapping peaks in NMR. For vibrational spectra, apply Gaussian deconvolution to DFT-simulated bands, ensuring force constant adjustments match experimental conditions .
Q. What ethical and data-sharing protocols apply to isomer research?
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Retain raw data (e.g., chromatograms, spectral scans) for 5–10 years, with anonymized sharing via repositories like Zenodo. Declare conflicts of interest and use “participant” (not “subject”) terminology in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
